molecular formula C143H228N46O31S3 B15566090 Lactoferrin (17-41) acetate

Lactoferrin (17-41) acetate

货号: B15566090
分子量: 3183.8 g/mol
InChI 键: VODWFGYAYSDZHD-BSKQQEKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactoferrin (17-41) acetate is a useful research compound. Its molecular formula is C143H228N46O31S3 and its molecular weight is 3183.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C143H228N46O31S3

分子量

3183.8 g/mol

IUPAC 名称

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C141H224N46O29S3.C2H4O2/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111;1-2(3)4/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-;/m0./s1

InChI 键

VODWFGYAYSDZHD-BSKQQEKQSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Genesis of Lactoferrin (17-41) Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactoferrin (17-41), a potent antimicrobial and antitumor peptide fragment, originates from the enzymatic cleavage of bovine lactoferrin. This technical guide delineates the pivotal discovery of this peptide, tracing its origin from a natural milk protein to a synthesized acetate salt for research and therapeutic development. We provide a comprehensive overview of the initial experimental protocols for its generation and purification, a compilation of its early quantitative bioactivity data, and a visualization of its known signaling pathways. This document serves as a foundational resource for professionals engaged in the study and application of this promising bioactive peptide.

Discovery and Origin

The journey to uncovering the potent bioactivity of Lactoferrin (17-41) began with investigations into the antimicrobial properties of lactoferrin, a glycoprotein abundant in mammalian milk.[1] Early research indicated that lactoferrin's antimicrobial action was not solely dependent on iron sequestration but also involved a direct interaction with microbial cell surfaces.[1]

A significant breakthrough occurred in the early 1990s when researchers sought to identify specific domains within the lactoferrin molecule responsible for its direct bactericidal effects. In 1991, a team led by Tomita et al. demonstrated that enzymatic hydrolysis of bovine lactoferrin with pepsin generated potent antibacterial peptides.[2][3][4] This was followed by the seminal work of Bellamy et al. in 1992, which pinpointed the bactericidal domain to a specific peptide fragment.[5] This peptide, corresponding to amino acid residues 17-41 of bovine lactoferrin, was named Lactoferricin B .[1][2]

Subsequent research confirmed that bovine lactoferricin (Lactoferrin 17-41) exhibited significantly more potent antimicrobial activity than the intact lactoferrin molecule from which it was derived.[1] Further studies also revealed its cytotoxic activity against various cancer cell lines.

The designation "Lactoferrin (17-41) acetate" refers to the synthetic version of this peptide, where acetate is used as a counter-ion. This salt form is commonly prepared to enhance the stability and solubility of the peptide, making it more suitable for use in in vitro and in vivo studies. While the initial discovery focused on the pepsin-derived fragment, the acetate salt is a product of chemical synthesis and formulation development aimed at providing a stable and reliable compound for research and potential therapeutic applications.

Experimental Protocols

The following sections detail the foundational experimental methodologies for the generation, purification, and characterization of Lactoferrin (17-41).

Generation of Lactoferrin (17-41) by Pepsin Digestion

The original method for producing Lactoferricin B involved the enzymatic digestion of bovine lactoferrin with pepsin.

  • Materials:

    • Bovine Lactoferrin (bLF)

    • Porcine Pepsin

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

  • Protocol:

    • Prepare a 5% (w/v) solution of bovine lactoferrin in deionized water.

    • Adjust the pH of the solution to 2.5 - 3.0 with HCl.

    • Add porcine pepsin to the lactoferrin solution at an enzyme-to-substrate ratio of approximately 1:30 to 1:100 (w/w).

    • Incubate the mixture at 37°C for 1 to 4 hours with gentle agitation.[6]

    • Terminate the digestion by heating the solution to 80°C for 10-15 minutes to inactivate the pepsin.

    • Cool the digest and neutralize the pH to 7.0 with NaOH.

Purification of Lactoferrin (17-41)

The resulting digest is a complex mixture of peptides requiring further purification to isolate Lactoferrin (17-41). A two-step chromatographic process is typically employed.

  • Column: A cation-exchange column, such as SP Sepharose or a similar strong cation-exchange resin, is used.

  • Equilibration: The column is equilibrated with a low ionic strength buffer (e.g., a phosphate or acetate buffer at a pH between 4 and 7).

  • Loading: The neutralized pepsin digest is loaded onto the equilibrated column.

  • Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound peptides.

  • Elution: The bound peptides are eluted using a stepwise or linear salt gradient (e.g., 0.1 M to 2.0 M NaCl in the equilibration buffer). Lactoferrin (17-41), being highly cationic, elutes at a high salt concentration.[7][8] Fractions are collected and monitored for absorbance at 280 nm.

  • Column: A C18 reverse-phase column is commonly used for final purification.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 60% B over 30-60 minutes.[9][10]

  • Detection: Peptides are detected by monitoring the absorbance at 214 nm or 220 nm.

  • Collection: The peak corresponding to Lactoferrin (17-41) is collected.

Quality Control and Characterization

The purity and identity of the final peptide are confirmed using the following techniques:

  • SDS-PAGE: To assess the purity and estimate the molecular weight of the peptide.[11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the peptide, ensuring it matches the theoretical mass of Lactoferrin (17-41).[12][13]

Quantitative Data

The bioactivity of Lactoferrin (17-41) has been quantified in numerous studies. The following tables summarize key antimicrobial and cytotoxic data from early and representative research.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bovine Lactoferricin (17-41) against Various Microorganisms
MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 2592230 - 62.5~9.6 - 20[14][15][16]
Staphylococcus aureusATCC 259231.6 - 5.2~0.5 - 1.7[17]
Pseudomonas aeruginosa1.6 - 5.2~0.5 - 1.7[17]
Candida albicans1.6 - 5.2~0.5 - 1.7[17]
Table 2: In Vitro Cytotoxicity (IC50) of Bovine Lactoferricin (17-41) against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
JurkatT-cell leukemia~1024[18]
MDA-MB-435Breast Carcinoma~2024[19]
HepG2Liver Cancer~5024[18]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Lactoferrin (17-41) Production and Purification

experimental_workflow cluster_digestion Pepsin Digestion cluster_purification Purification cluster_qc Quality Control bLF Bovine Lactoferrin pepsin Pepsin (pH 2.5-3.0, 37°C) bLF->pepsin digest Peptide Digest pepsin->digest cation_exchange Cation-Exchange Chromatography digest->cation_exchange rp_hplc RP-HPLC (C18) cation_exchange->rp_hplc ms Mass Spectrometry rp_hplc->ms sds_page SDS-PAGE rp_hplc->sds_page final_product Purified Lactoferrin (17-41) ms->final_product sds_page->final_product

Caption: Workflow for the production and purification of Lactoferrin (17-41).

Signaling Pathways of Lactoferrin (17-41)-Induced Apoptosis

Lactoferrin (17-41) induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway, and its immunomodulatory effects can involve the NF-κB pathway.

intrinsic_apoptosis lfcin Lactoferrin (17-41) membrane Cancer Cell Membrane Interaction lfcin->membrane internalization Internalization membrane->internalization mitochondria Mitochondrial Membrane Disruption internalization->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by Lactoferrin (17-41).

Lactoferrin and its derivatives can modulate the NF-κB and p53 signaling pathways, which are central to inflammation and cell fate.

nfkb_p53_pathway cluster_nfkb NF-κB Pathway Modulation cluster_p53 p53-Mediated Apoptosis lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb inflammation Inflammatory Gene Expression nucleus_nfkb->inflammation lfcin_p53 Lactoferrin (17-41) p53 p53 Activation lfcin_p53->p53 p21 p21 p53->p21 bax Bax p53->bax g1_arrest G1 Cell Cycle Arrest p21->g1_arrest apoptosis_p53 Apoptosis bax->apoptosis_p53 lfcin_nfkb Lactoferrin (17-41) lfcin_nfkb->ikk Inhibition

Caption: Modulation of NF-κB and p53 pathways by Lactoferrin (17-41).

Conclusion

The discovery of Lactoferrin (17-41) as a potent bioactive peptide derived from bovine lactoferrin marked a significant advancement in the field of antimicrobial and anticancer research. Its generation through pepsin digestion and subsequent purification laid the groundwork for its synthesis as an acetate salt, providing a stable and reliable tool for scientific investigation. The quantitative data from early studies consistently demonstrate its efficacy against a broad spectrum of pathogens and cancer cell lines. The elucidation of its mechanisms of action, particularly the induction of apoptosis via the mitochondrial pathway and modulation of key signaling cascades like NF-κB and p53, continues to fuel interest in its therapeutic potential. This technical guide provides a consolidated resource for researchers and developers, summarizing the foundational knowledge of this compound's discovery, origin, and initial characterization.

References

A Technical Guide to Lactoferrin (17-41) Acetate: Sequence, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary amino acid sequence, synthesis, and biological activities of Lactoferrin (17-41) acetate, a potent antimicrobial and anticancer peptide derived from bovine lactoferrin. This document details experimental protocols for its characterization and summarizes key quantitative data to support further research and development.

Primary Amino acid Sequence and Structure

Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid cationic peptide corresponding to residues 17-41 of bovine lactoferrin.[1][2] Its primary sequence is:

Phe-Lys-Cys-Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys-Leu-Gly-Ala-Pro-Ser-Ile-Thr-Cys-Val-Arg-Arg-Ala-Phe [3]

A key structural feature of this peptide is a disulfide bond between the cysteine residues at position 3 (Cys-19 of the full lactoferrin sequence) and position 20 (Cys-36 of the full lactoferrin sequence), forming a cyclic loop.[2]

Table 1: Physicochemical Properties of Lactoferrin (17-41)

PropertyValueReference(s)
Amino Acid SequenceFKCRRWQWRMKKLGAPSITCVRRAF[3]
Molecular FormulaC141H224N46O29S3[3]
Molecular Weight~3124 g/mol [3]
Disulfide BridgeCys(3)-Cys(20)[2]

Synthesis and Purification

This compound is typically produced by one of two methods: enzymatic cleavage of native bovine lactoferrin or solid-phase peptide synthesis (SPPS).

Enzymatic Cleavage

The peptide can be generated by the digestion of bovine lactoferrin with pepsin under acidic conditions (pH 2.5-3.0) at 37°C for approximately 4 hours.[4] The resulting hydrolysate is then subjected to purification steps to isolate the Lactoferrin (17-41) fragment.

Solid-Phase Peptide Synthesis (SPPS)

For research and pharmaceutical applications requiring high purity, SPPS is the preferred method.[5][6][7][8]

  • Resin Preparation: A Rink amide resin is used as the solid support. The Fmoc protecting group is removed from the resin using a solution of 20% 4-methylpiperidine in dimethylformamide (DMF).[5]

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For each coupling cycle, the Fmoc-protected amino acid is pre-activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxy-benzotriazole (6-Cl-HOBt) in DMF.[5] The resin is washed with DMF between each coupling and deprotection step.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT) (e.g., 93:2:2.5:2.5 v/v/v/v).[5]

  • Cyclization: To form the disulfide bond, the linear peptide is subjected to oxidative folding in a solution of 10% dimethyl sulfoxide (DMSO) in water for 24 hours at room temperature.[5]

  • Precipitation and Drying: The crude cyclic peptide is precipitated from the cleavage solution using cold diethyl ether and then dried.[5]

Purification and Characterization
  • Column: A C18 reverse-phase column is typically used.[1][9]

  • Solvents: Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.[1][5]

  • Gradient: The crude peptide is dissolved in Solvent A and loaded onto the column. The peptide is eluted using a linear gradient of increasing concentration of Solvent B. A typical gradient might be from 5% to 50% Solvent B over 60 minutes.[1]

  • Detection: The peptide elution is monitored by absorbance at 214 nm and 280 nm.[9]

  • Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as a powder.[9]

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method for confirming the molecular weight of the synthesized peptide.[5]

  • Sample Preparation: A small amount of the purified peptide is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

  • Analysis: The sample is irradiated with a laser, and the time of flight of the ionized peptide is measured to determine its mass-to-charge ratio, confirming its molecular weight.

G cluster_synthesis Peptide Synthesis & Purification SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Assembly Oxidation Oxidative Folding (Disulfide Bond Formation) Cleavage->Oxidation Linear Peptide Purification RP-HPLC Purification Oxidation->Purification Crude Cyclic Peptide Verification Mass Spectrometry Verification Purification->Verification Purified Peptide Final_Product Lactoferrin (17-41) Acetate Powder Verification->Final_Product Verified Sequence

Workflow for the synthesis and purification of Lactoferrin (17-41).

Biological Activity

This compound exhibits a broad range of biological activities, most notably its antimicrobial and anticancer properties.

Antimicrobial Activity

The peptide is active against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[10][11]

Table 2: Antimicrobial Activity of Bovine Lactoferrin (17-41) (Lactoferricin B)

MicroorganismMIC (µg/mL)Reference(s)
Escherichia coli ATCC 2592230[10]
Escherichia coli62.5[5]
Klebsiella pneumoniae15.6[5]
Pseudomonas aeruginosa15.6[5]
Salmonella gallinarum31.3[5]
Candida albicans-[3]
Staphylococcus aureus-[12]

Note: MIC values can vary depending on the specific strain and experimental conditions.

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Activity

Lactoferrin (17-41) has demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis.[10][13]

Table 3: Cytotoxic Activity of Lactoferrin (17-41) and its Derivatives

Cell LineCancer TypePeptide DerivativeIC50 (µM)Reference(s)
HT-29Colon CancerLactoferricin B-[10]
Caco-2Colon CancerDimeric Lactoferricin B derivatives10 - 45[14][15]
DU-145Prostate CancerDimeric Lactoferricin B derivatives-[14]
HeLaCervical CancerDimeric Lactoferricin B derivatives-[14]
MDA-MB-231Breast CancerLfcinB (20-25)4~11-44[13]
MDA-MB-468Breast CancerLfcinB (20-25)4~11-44[13]
HL60LeukemiaLfcinB0.499[16]

Note: IC50 values are highly dependent on the specific peptide derivative and the experimental conditions.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[14][15]

Mechanism of Action: p53 Signaling Pathway

The anticancer activity of Lactoferrin (17-41) is, in part, mediated through the activation of the p53 signaling pathway, a critical regulator of apoptosis.[10][17][18][19] Treatment of cancer cells with this peptide leads to the upregulation of p53-responsive genes.[10][18]

G Lf_17_41 Lactoferrin (17-41) p53 p53 Activation Lf_17_41->p53 Induces Gene_Expression Upregulation of p53 Target Genes p53->Gene_Expression PMAIP1 PMAIP1 (Noxa) Gene_Expression->PMAIP1 TP53I3 TP53I3 Gene_Expression->TP53I3 SFN SFN Gene_Expression->SFN Bax_Bak Bax/Bak Gene_Expression->Bax_Bak Apoptosis Apoptosis PMAIP1->Apoptosis Bax_Bak->Apoptosis

Proposed p53 signaling pathway activation by Lactoferrin (17-41).
Experimental Protocol: Western Blot for p53 Pathway Protein Expression

  • Protein Extraction: Cells are treated with Lactoferrin (17-41) and then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, Bax, Bak, or other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[4][20][21][22][23]

Experimental Protocol: qPCR for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cells treated with Lactoferrin (17-41).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for target genes such as PMAIP1, TP53I3, and SFN. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[24][25]

Conclusion

This compound is a promising peptide with well-documented antimicrobial and anticancer activities. Its defined primary sequence and amenability to chemical synthesis make it an attractive candidate for therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this multifaceted peptide.

References

A Technical Guide to the Antimicrobial Mechanism of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Lactoferrin (17-41) Acetate Mechanism of Antimicrobial Action

Introduction

This compound is a synthetically produced peptide fragment corresponding to residues 17-41 of bovine lactoferrin.[1][2] This peptide, also known as Lactoferricin B (LfcinB), is generated by the peptic cleavage of the N-terminal region of bovine lactoferrin (bLf).[3][4][5][6][7][8] It is a highly cationic peptide characterized by a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[1][2][9][10] Notably, LfcinB often exhibits significantly greater antimicrobial potency than the native lactoferrin protein from which it is derived.[3][5][8] This guide provides an in-depth examination of the core mechanisms underlying its antimicrobial action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is the rapid disruption of bacterial cell membrane integrity.[3][11] This action is largely independent of iron-sequestration, a key mechanism of the parent lactoferrin molecule.[7] The peptide's highly positive charge is crucial for its initial interaction with the negatively charged components of microbial cell surfaces.[4][11]

The outer membrane of Gram-negative bacteria is the principal target.

  • Binding to Lipopolysaccharide (LPS): The cationic nature of lactoferrin (17-41) facilitates a strong electrostatic interaction with the anionic lipopolysaccharide (LPS) molecules, which are major components of the outer membrane.[1][2][4][11]

  • Membrane Disruption and Permeabilization: This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[4][5] The displacement compromises the outer membrane's integrity, leading to a significant increase in its permeability.[7][11][12][13] This disruption allows other antimicrobial agents, such as lysozyme or antibiotics like rifampin that are normally excluded, to access their targets.[7][12] Studies have demonstrated that this interaction causes the release of LPS from the bacterial surface.[4][7][11][12][13]

In Gram-positive bacteria, the peptide interacts with negatively charged molecules on the cell surface.

  • Binding to Lipoteichoic Acid (LTA): The peptide binds to anionic components like lipoteichoic acid within the peptidoglycan cell wall.[11][14]

  • Membrane Destabilization: This interaction disrupts the surface charge and destabilizes the cytoplasmic membrane, leading to increased permeability and subsequent cell death.[11][14]

While membrane disruption is the primary bactericidal action, evidence suggests that lactoferrin (17-41) can also penetrate the compromised membrane and act on intracellular targets.[15]

  • Cytoplasmic Penetration: Studies have shown that lactoferricin peptides can enter the cytoplasm of bacteria such as E. coli and S. aureus.[15]

  • Inhibition of Macromolecules: Like some other antimicrobial peptides, once inside the cell, lactoferricins may interfere with essential processes by binding to DNA, RNA, or proteins, thereby inhibiting macromolecular biosynthesis.[3][15]

The overall mechanism for Gram-negative bacteria is visualized below.

Antimicrobial_Mechanism_Gram_Negative cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner (Cytoplasmic) Membrane cluster_cytoplasm Cytoplasm Peptide Lactoferrin (17-41) (Cationic) LPS LPS (Anionic) Peptide->LPS 1. Electrostatic Binding DivalentCations Mg²⁺, Ca²⁺ Peptide->DivalentCations 2. Displacement Periplasm_Content LPS->Periplasm_Content 3. Membrane Permeabilization CellDeath Cell Death LPS->CellDeath Membrane Disruption Inner_Membrane_Content Periplasm_Content->Inner_Membrane_Content 4. Peptide Translocation Intracellular_Targets Intracellular Targets (DNA, RNA, etc.) Inner_Membrane_Content->Intracellular_Targets 5. Interaction with Internal Targets Intracellular_Targets->CellDeath

Caption: Mechanism of Lactoferrin (17-41) on Gram-Negative Bacteria.

Quantitative Data: Antimicrobial Activity

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 2592230~9.4[1][2][10]
Gram-Negative Bacteria(General Range)1.6 - >1000-[16]
Gram-Positive Bacteria(General Range)0.3 - 500-[16]
Yeasts(General Range)0.31 - 400-[16]

Note: Molar concentration (µM) is approximated based on a molecular weight of ~3183.82 g/mol for the acetate form.[1]

Experimental Protocols

The investigation of the antimicrobial mechanism of lactoferrin (17-41) relies on a set of established methodologies.

This protocol determines the lowest concentration of the peptide that inhibits microbial growth. The broth microdilution method is standard.

  • Materials: Sterile 96-well microtiter plates, appropriate bacterial growth medium (e.g., 1% peptone, 0.05% yeast extract, 1% glucose), bacterial culture diluted to ~10⁴ CFU/mL, stock solution of this compound.[17]

  • Procedure:

    • Preparation: Add 190 µL of growth medium to each well of a 96-well plate.[17]

    • Serial Dilution: Add a known amount of the peptide stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.[17] Include positive (no peptide) and negative (no bacteria) growth controls.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: Determine the MIC by visual inspection for the lowest peptide concentration that shows no turbidity (no bacterial growth). This can be confirmed by measuring absorbance at 620 nm.[17]

MIC_Workflow start Start prep_plate Prepare 96-well plate with growth medium start->prep_plate serial_dilute Create 2-fold serial dilutions of Lactoferrin (17-41) prep_plate->serial_dilute inoculate Inoculate wells with standardized bacterial culture (~10⁴ CFU/mL) serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results: visual turbidity or absorbance at 620nm incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

This assay quantifies damage to the Gram-negative outer membrane by measuring the release of labeled LPS.

  • Materials: Bacterial culture grown with a radiolabel (e.g., [³H]acetate) to label the LPS, lactoferrin (17-41) solution, centrifugation equipment, scintillation counter.

  • Procedure:

    • Labeling: Grow bacteria in a medium containing a suitable radiolabel that incorporates into LPS. Harvest and wash the cells.

    • Treatment: Resuspend the radiolabeled bacteria in a suitable buffer and treat with varying concentrations of lactoferrin (17-41) for a defined period (e.g., 30 minutes).[12]

    • Separation: Centrifuge the samples to pellet the bacteria.

    • Quantification: Collect the supernatant and measure the radioactivity using a scintillation counter.

    • Analysis: An increase in radioactivity in the supernatant compared to untreated controls indicates the release of LPS and thus, outer membrane damage.[12]

Lactoferrin (17-41) is a synthetic peptide, typically produced via solid-phase synthesis.

  • Synthesis: The peptide is assembled amino acid by amino acid on a solid resin support.

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a reagent like cyanogen bromide (CNBr).[17]

  • Purification: The crude peptide is purified to homogeneity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[7]

Relationship to Parent Molecule

Lactoferrin (17-41) is a fragment of the larger bovine lactoferrin protein. Its enhanced activity is thought to be related to a conformational change upon its release from the parent molecule, which increases its ability to interact with bacterial membranes.[3][18]

Logical_Relationship Parent Bovine Lactoferrin (bLf) (~80 kDa Glycoprotein) Peptide Lactoferrin (17-41) / LfcinB (25-amino acid peptide) Parent->Peptide Proteolytic Cleavage Activity Potent, Broad-Spectrum Antimicrobial Activity Peptide->Activity Enzyme Pepsin (Proteolytic Enzyme) Enzyme->Parent

Caption: Derivation of Lactoferrin (17-41) from its parent protein.

Conclusion

The antimicrobial action of this compound is a multi-step process primarily initiated by a strong electrostatic interaction with the negatively charged surfaces of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell death. While membrane damage is the principal mechanism, the ability of the peptide to penetrate the cell and potentially interact with intracellular targets contributes to its high efficacy. The superior potency of this peptide fragment compared to its parent protein makes it a significant candidate for the development of novel antimicrobial therapeutics.

References

The Multifaceted Biological Functions of Bovine Lactoferricin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine lactoferricin B (LfcinB) is a potent, cationic, and amphipathic peptide derived from the pepsin cleavage of bovine lactoferrin. This technical guide provides an in-depth exploration of the diverse biological functions of LfcinB, with a primary focus on its antimicrobial, anticancer, and immunomodulatory activities. We present a comprehensive summary of its quantitative efficacy, detailed experimental protocols for assessing its bioactivities, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, immunology, and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of this remarkable peptide.

Introduction

Bovine lactoferricin (LfcinB) is a 25-amino acid peptide fragment (residues 17-41) derived from the N-terminal region of bovine lactoferrin. Its structure is characterized by a disulfide bond between two cysteine residues, forming a cyclic loop that is crucial for some of its biological activities.[1][2] LfcinB is well-regarded for its broad-spectrum antimicrobial properties, its selective cytotoxicity towards cancer cells, and its ability to modulate the immune system.[3][4][5] This guide will delve into the molecular mechanisms underlying these functions, providing a technical overview for the scientific community.

Antimicrobial Functions

LfcinB exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[6] Its primary mechanism of action involves the disruption of microbial cell membranes.

Mechanism of Action

The antimicrobial activity of LfcinB is largely attributed to its cationic and amphipathic nature. The positively charged residues on the peptide facilitate its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues of LfcinB penetrate the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1][7]

Quantitative Antimicrobial Activity

The efficacy of LfcinB against various microorganisms is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microbe. The table below summarizes the MIC values of LfcinB against a selection of pathogenic bacteria.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592262.5[8]
Klebsiella pneumoniaeATCC 1388315.6[8]
Pseudomonas aeruginosaATCC 2785362.5[8]
Salmonella gallinarumC79-13125.0[8]
Staphylococcus aureusATCC 2592316-128[9]
Bacillus subtilisATCC 663316-128[9]
Proteus mirabilisATCC 1415316-128[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of LfcinB can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bovine lactoferricin B (lyophilized powder)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of LfcinB Stock Solution: Dissolve lyophilized LfcinB in sterile distilled water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the LfcinB stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the LfcinB dilutions. Include a positive control well (bacteria without LfcinB) and a negative control well (MHB without bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of LfcinB that completely inhibits the visible growth of the bacteria. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis LfcinB LfcinB Stock Solution SerialDilution Serial Dilution in 96-well Plate LfcinB->SerialDilution Bacteria Bacterial Inoculum Inoculation Inoculation with Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Determination MIC Determination Incubation->Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Functions

LfcinB has demonstrated selective cytotoxic effects against a variety of cancer cell lines while exhibiting minimal toxicity towards normal, untransformed cells.[4] Its anticancer activity is primarily mediated through the induction of apoptosis.

Mechanism of Action

LfcinB induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4] This process is initiated by the generation of reactive oxygen species (ROS), which leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[10] The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4] Furthermore, LfcinB has been shown to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest and apoptosis.[11]

anticancer_pathway LfcinB Bovine Lactoferricin B ROS Reactive Oxygen Species (ROS) Generation LfcinB->ROS p53 p53 Upregulation LfcinB->p53 Mito_Pot Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Apoptosis immunomodulatory_pathway LfcinB Bovine Lactoferricin B TLR4 Toll-like Receptor 4 (TLR4) LfcinB->TLR4 Binds to NFkB NF-κB Signaling Pathway TLR4->NFkB Activates Cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-10) NFkB->Cytokines Induces ImmuneResponse Modulated Immune Response Cytokines->ImmuneResponse

References

A Technical Guide to Lactoferrin (17-41) Acetate: Mechanisms and Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactoferrin (17-41) acetate, a synthetically derived peptide salt corresponding to the 17-41 amino acid sequence of bovine lactoferrin, represents a potent effector molecule within the innate immune system. Also known as Lactoferricin B (LfcinB), this cationic peptide exhibits a dual mechanism of action: direct, broad-spectrum antimicrobial activity and profound immunomodulatory capabilities.[1][2] Its primary immunomodulatory function stems from its high-affinity binding to bacterial lipopolysaccharide (LPS), a key trigger of septic shock and inflammatory cascades.[1][3][4] By neutralizing LPS, this compound effectively attenuates the activation of critical pro-inflammatory signaling pathways, including the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This guide provides a comprehensive technical overview of the molecular mechanisms, key signaling interactions, and quantitative effects of this compound, supported by detailed experimental protocols and data visualizations to aid in research and development.

Core Mechanisms of Action

The role of this compound in innate immunity is multifaceted, primarily revolving around two distinct but complementary functions.

Direct Antimicrobial Activity

This compound possesses potent antimicrobial properties against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites.[1][3][8] Its bactericidal action is largely attributed to its cationic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes.[9] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[10] The cyclic structure of the peptide, formed by a disulfide bridge between Cys3 and Cys20, is reported to be important for its enhanced antibacterial activity compared to its linear form.[1][2]

Immunomodulation via LPS Neutralization

A cornerstone of its immunomodulatory effect is the peptide's ability to bind and sequester LPS, the major endotoxin component of the outer membrane of Gram-negative bacteria.[3][10] LPS is a powerful pathogen-associated molecular pattern (PAMP) that is recognized by the TLR4 receptor complex on innate immune cells like macrophages and monocytes, triggering an intense pro-inflammatory response.[5][11]

This compound directly interacts with the lipid A moiety of LPS, which is responsible for its toxic effects.[10] This binding action sterically hinders LPS from engaging with its co-receptors, LPS-binding protein (LBP) and CD14, thereby preventing the activation of the TLR4 signaling cascade.[5][12] This neutralization of LPS is critical for preventing the excessive production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can lead to systemic inflammation and septic shock.[6][13]

G cluster_1 Innate Immune Cell (e.g., Macrophage) LPS LPS (Endotoxin) TLR4 TLR4/MD2/CD14 Receptor Complex LPS->TLR4 Activation LF1741 Lactoferrin (17-41) Acetate LF1741->LPS LF1741->TLR4 Inhibition MAPK MAPK Pathway (p38, ERK) TLR4->MAPK Signal Transduction NFkB NF-κB Pathway TLR4->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription

LPS neutralization and TLR4 signaling inhibition by this compound.

Key Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling pathways that are central to the innate immune response.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a master regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon TLR4 activation by LPS, a cascade is initiated that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus.[13] Once in the nucleus, it drives the transcription of numerous pro-inflammatory genes. By preventing the initial LPS-TLR4 interaction, this compound effectively blocks this entire cascade, leading to a significant reduction in NF-κB activation and subsequent cytokine production.[7][13]

Interference with MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are also activated downstream of TLR4 and play crucial roles in the production of inflammatory mediators.[5] Bovine lactoferricin has been shown to exert its anti-inflammatory effects in an ERK- and p38 MAPK-dependent manner.[7] By blocking the upstream receptor activation, this compound prevents the phosphorylation and activation of these kinases, further contributing to the suppression of the inflammatory response.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize key findings.

Table 1: Antimicrobial Activity of Lactoferrin (17-41)

Microorganism Assay Type Effective Concentration Reference
Escherichia coli ATCC 25922 MIC 30 µg/mL [1][3]
Various Bacteria MIC 2 - 8 mM [14]
E. coli O78:H80 Killing Assay 2.7 log CFU/mL reduction at 0.025 mg/mL [15]

| Staphylococcus aureus | Killing Assay | 1.5 log CFU/mL reduction at 0.025 mg/mL |[15] |

Table 2: Immunomodulatory and Cytotoxic Effects

Cell Line / System Effect Measured Treatment/Concentration Result Reference
Human Monocytic Cells Cytokine Response LPS-induced Inhibition of cytokine response [1][3]
Human & Mouse Macrophages Pro-inflammatory Cytokines LPS + Bovine Lactoferricin Downregulation of TNF-α and IL-6 [7]
Human Colorectal Cancer (HT-29) Apoptosis 400 µg/mL Effective induction of apoptosis [1][3]

| Human Colorectal Cancer (HT-29) | Cytotoxicity | 800 µg/mL | Higher toxicity observed |[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound. Below are representative protocols for key experiments.

Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This protocol details the procedure to quantify the inhibitory effect of this compound on cytokine production by macrophages stimulated with LPS.

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Induce differentiation into a macrophage-like phenotype by treating cells with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash the adherent macrophages with PBS and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.

  • Treatment:

    • Seed the differentiated THP-1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Pre-incubate the cells for 2 hours with varying concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (sterile water or PBS).

    • Stimulate the cells by adding LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation and Sample Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatants. Store supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and IL-6 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations based on a standard curve.

    • Determine the percentage inhibition of cytokine release for each concentration of this compound relative to the LPS-only control.

G A 1. Culture & Differentiate THP-1 Monocytes with PMA B 2. Seed Macrophages in 24-well Plate A->B C 3. Pre-incubate with This compound (2 hours) B->C D 4. Stimulate with LPS (100 ng/mL) C->D E 5. Incubate for 24 hours (37°C, 5% CO₂) D->E F 6. Collect Cell-free Supernatants E->F G 7. Quantify TNF-α & IL-6 via ELISA F->G H 8. Analyze Data & Calculate % Inhibition G->H

Experimental workflow for the LPS-induced cytokine release assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth.

  • Preparation of Peptide and Inoculum:

    • Prepare a stock solution of this compound in sterile, deionized water.

    • Grow the bacterial strain of interest (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired final concentrations.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well (bacteria and broth, no peptide) and a negative control well (broth only).

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • Determine the MIC by visual inspection: it is the lowest peptide concentration in which no turbidity (bacterial growth) is observed.

    • Optionally, read the absorbance at 620 nm using a microplate reader to quantify growth.[14]

Conclusion and Future Perspectives

This compound is a compelling peptide with a well-defined role in the innate immune response. Its ability to directly neutralize pathogens while simultaneously dampening potentially harmful inflammatory cascades via LPS sequestration and inhibition of the TLR4-NFκB/MAPK axis makes it an attractive candidate for therapeutic development.[5][10] It holds promise for applications in treating bacterial infections, managing sepsis, and mitigating chronic inflammatory conditions. Future research should focus on in vivo efficacy studies to translate these potent in vitro effects into clinical applications, exploring its pharmacokinetic profile, and investigating its synergistic potential with conventional antibiotics and anti-inflammatory agents.

References

An In-depth Technical Guide on the Immunomodulatory Effects of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactoferrin (17-41) acetate, a synthetic peptide fragment derived from the N-terminal region of bovine lactoferrin, also known as Lactoferricin B, has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of its biological effects, mechanisms of action, and relevant experimental data. The document details the peptide's ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development, offering structured data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation and potential therapeutic applications.

Introduction

Lactoferrin is a multifunctional iron-binding glycoprotein found in various mammalian secretions and is a crucial component of the innate immune system.[1][2] Its enzymatic cleavage yields several bioactive peptides, among which Lactoferrin (17-41) has garnered considerable attention for its potent antimicrobial and immunomodulatory activities.[3] This peptide, often used in its acetate salt form for improved stability and solubility, has been the subject of numerous studies to elucidate its therapeutic potential. This guide focuses specifically on the immunomodulatory effects of this compound, providing a detailed examination of its interactions with the immune system.

Immunomodulatory Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by attenuating excessive inflammatory responses. The core mechanisms include the direct binding to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and the subsequent modulation of intracellular signaling cascades that regulate the expression of inflammatory mediators.[4][5]

Lipopolysaccharide (LPS) Neutralization

A key mechanism underlying the anti-inflammatory activity of this compound is its ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria.[4][5] This interaction prevents LPS from binding to its receptor complex (CD14/TLR4/MD-2) on the surface of immune cells, thereby inhibiting the initiation of the pro-inflammatory signaling cascade.[2]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6] this compound has been shown to inhibit the activation of the NF-κB pathway.[6][7] This inhibition is thought to occur downstream of the LPS receptor, potentially by interfering with the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The resulting suppression of NF-κB nuclear translocation leads to a significant reduction in the production of pro-inflammatory cytokines.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/CD14/MD-2 LPS->TLR4 LF1741 Lactoferrin (17-41) acetate LF1741->LPS Binding & Neutralization IKK IKK Complex LF1741->IKK Inhibition TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkBα Degradation DNA DNA (κB sites) NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, ERK1/2, and JNK, are also critically involved in the inflammatory response.[8] Upon stimulation by inflammatory signals like LPS, these kinases are activated through a phosphorylation cascade, leading to the activation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes. Studies have indicated that lactoferrin and its derivatives can modulate MAPK signaling.[8] Specifically, bovine lactoferricin has been shown to inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor Complex (e.g., TLR4) LPS->Receptor MAP3K MAPKKK Receptor->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation p_p38 p-p38 MAPK (Active) AP1 AP-1 (Transcription Factor) p_p38->AP1 Activation DNA DNA AP1->DNA Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Transcription LF1741 Lactoferrin (17-41) acetate LF1741->MAP2K Inhibition

Figure 2: Simplified p38 MAPK Signaling Pathway and its Modulation.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the effects of this compound and related peptides on various immunological parameters.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production by Bovine Lactoferricin (17-41) in LPS-Stimulated Macrophages

Cell LineCytokineTreatmentConcentration (µM)Inhibition (%)Reference
RAW 264.7TNF-αBovine Lactoferricin5~40%[7]
THP-1TNF-αBovine Lactoferricin5~50%[7]
RAW 264.7IL-6Bovine Lactoferricin5~35%[7]
THP-1IL-6Bovine Lactoferricin5~60%[7]

Table 2: Cytotoxic Effects of this compound on HT-29 Human Colorectal Adenocarcinoma Cells

Concentration (µg/mL)Incubation Time (hours)EffectReference
40024Effective at inducing apoptosis[5]
80024Higher toxicity observed[5]

Table 3: In Vivo Immunomodulatory Effects of Bovine Lactoferrin in COVID-19 Patients

ParameterTreatment GroupControl GroupOutcomeReference
IL-6 LevelsLiposomal Bovine LactoferrinStandard of CareSignificant reduction[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

In Vitro LPS-Induced Cytokine Secretion Assay in THP-1 Macrophages

This protocol details the procedure for measuring the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from LPS-stimulated THP-1 macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After incubation, remove the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

    • Add fresh, serum-free RPMI-1640 medium and incubate for 24 hours to allow the cells to rest.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Pre-treat the differentiated THP-1 macrophages with the different concentrations of this compound for 1 hour. Include a vehicle control.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations based on the standard curve.

    • Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.

Cytokine_Assay_Workflow start Start culture Culture & Differentiate THP-1 cells with PMA start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Data Analysis elisa->analyze end End analyze->end

Figure 3: Experimental Workflow for Cytokine Secretion Assay.
Western Blot Analysis of Phosphorylated p38 MAPK

This protocol describes the detection of phosphorylated p38 MAPK in macrophages treated with this compound to assess its effect on the MAPK signaling pathway.

Materials:

  • Differentiated THP-1 macrophages (prepared as in 5.1)

  • This compound

  • LPS from E. coli

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and differentiate THP-1 cells in 6-well plates.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the antibody against total p38 MAPK as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal.

NF-κB Reporter Assay

This protocol allows for the quantitative measurement of NF-κB transcriptional activity in response to this compound treatment.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α (or LPS) as a stimulant

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the wells.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

Conclusion and Future Directions

This compound is a promising immunomodulatory peptide with the potential for therapeutic applications in inflammatory conditions. Its ability to neutralize LPS and inhibit key pro-inflammatory signaling pathways, namely NF-κB and MAPK, provides a solid mechanistic basis for its anti-inflammatory effects. The quantitative data presented in this guide, although still emerging, supports its efficacy in reducing the production of key inflammatory cytokines.

Future research should focus on several key areas:

  • Dose-response studies: More comprehensive in vitro and in vivo studies are needed to establish clear dose-response relationships for the immunomodulatory effects of this compound on a wider range of immune cells and inflammatory mediators.

  • In vivo efficacy: Further investigation in animal models of inflammatory diseases is crucial to validate the in vitro findings and to assess the therapeutic potential, optimal dosing, and safety profile of the peptide.

  • Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.[9]

  • Mechanism of action: Deeper mechanistic studies are required to fully elucidate the molecular targets of this compound within the NF-κB and MAPK signaling pathways and to explore its effects on other immunoregulatory pathways.

References

The Dance of Disruption: A Technical Guide to the Interaction of Lactoferrin (17-41) Acetate with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin, a key component of the innate immune system, is a glycoprotein with broad-spectrum antimicrobial properties. Its N-terminal peptide fragment, Lactoferrin (17-41), also known as Lactoferricin B, exhibits potent antimicrobial activity, largely attributed to its direct interaction with and disruption of bacterial membranes. This technical guide provides an in-depth exploration of the mechanisms underpinning this interaction, offering a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and formulation science. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and visualize the key pathways involved.

Quantitative Analysis of Lactoferrin (17-41) Acetate-Membrane Interactions

The antimicrobial efficacy of this compound is concentration-dependent and varies across different bacterial species. While comprehensive quantitative data remains an active area of research, the following tables summarize the currently available information.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592230[1]
Various Gram-positive and Gram-negative bacteriaMultiple strains0.3 - 150[2]

Note: The wide range of MIC values highlights the species-specific activity of the peptide and the influence of culture conditions.

Table 2: Binding Affinity and Membrane Perturbation Data

ParameterBacterial Component/ModelValueMethodReference
Binding Affinity (Kd) Data not available for Lactoferrin (17-41) specifically. Further research is required.
Membrane Depolarization (EC50) Data not available for Lactoferrin (17-41) specifically. Further research is required.
Membrane Permeabilization Kinetics Qualitatively described as rapid, but specific kinetic constants are not yet determined.

The Mechanism of Action: A Step-by-Step Disruption

The interaction of this compound with bacterial membranes is a multi-step process that culminates in cell death. The primary target is the bacterial envelope, with distinct actions on the outer and inner membranes of Gram-negative bacteria.

Initial Electrostatic Interaction and Outer Membrane Destabilization

As a cationic peptide, Lactoferrin (17-41) is initially attracted to the negatively charged surface of the bacterial outer membrane. This interaction is primarily with Lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[3][4][5] The binding to LPS is a critical first step, leading to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[3] This displacement disrupts the integrity of the outer membrane, increasing its permeability.[3]

Inner Membrane Depolarization and Permeabilization

Following the disruption of the outer membrane, Lactoferrin (17-41) gains access to the inner cytoplasmic membrane. The peptide then inserts into the lipid bilayer, causing a loss of membrane potential, a process known as depolarization.[3][6][7] This depolarization is followed by the formation of pores or channels, leading to the leakage of intracellular components and ultimately, cell death.[3] While the exact structure of these pores is still under investigation, the "carpet-like" model, where the peptide accumulates on the membrane surface before disrupting it, is a widely considered mechanism.

Potential Intracellular Targets

Some evidence suggests that Lactoferrin (17-41) may also translocate across the bacterial membrane and interact with intracellular targets, such as DNA and RNA, inhibiting macromolecular synthesis.[3][8] This dual-action mechanism, targeting both the membrane and intracellular processes, contributes to its potent bactericidal activity.

Visualizing the Interaction: Pathways and Workflows

To better understand the complex interplay between this compound and bacterial membranes, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

InteractionPathway cluster_outer_membrane Outer Membrane Interaction cluster_inner_membrane Inner Membrane Interaction Lf_17_41 Lactoferrin (17-41) (Cationic Peptide) LPS Lipopolysaccharide (LPS) (Anionic) Lf_17_41->LPS Electrostatic Attraction Divalent_Cations Mg²⁺ / Ca²⁺ Lf_17_41->Divalent_Cations Displaces LPS->Divalent_Cations Stabilizes OM_Disruption Outer Membrane Disruption & Permeabilization LPS->OM_Disruption IM_Insertion Peptide Insertion into Inner Membrane OM_Disruption->IM_Insertion Translocation Depolarization Membrane Depolarization IM_Insertion->Depolarization Permeabilization Pore Formation & Permeabilization Depolarization->Permeabilization Cell_Death Cell Death Permeabilization->Cell_Death

Interaction of Lactoferrin (17-41) with the Gram-Negative Bacterial Membrane.

ExperimentalWorkflow cluster_assays Experimental Assays cluster_steps Mechanism Steps OM_Permeability Outer Membrane Permeabilization (NPN Assay) IM_Depolarization Inner Membrane Depolarization (DiSC3(5) Assay) Cell_Death Bacterial Cell Death IM_Depolarization->Cell_Death IM_Permeability Inner Membrane Permeabilization (SYTOX Green Assay) IM_Permeability->Cell_Death Initial_Binding Initial Binding to LPS OM_Disruption Outer Membrane Disruption Initial_Binding->OM_Disruption OM_Disruption->OM_Permeability Measured by IM_Interaction Inner Membrane Interaction OM_Disruption->IM_Interaction IM_Interaction->IM_Depolarization Leads to IM_Interaction->IM_Permeability Leads to

Experimental Workflow for a Mechanistic Study.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the interaction of this compound with bacterial membranes.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and exhibit increased fluorescence in the hydrophobic environment of the membrane.

Materials:

  • Mid-log phase bacterial culture (e.g., E. coli)

  • Phosphate-buffered saline (PBS)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 1 mM in acetone)

  • This compound solutions of varying concentrations

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Aliquot the bacterial suspension with NPN into the wells of the microplate.

  • Add varying concentrations of this compound to the wells. Include a control with no peptide.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Monitor the fluorescence over time to determine the kinetics of outer membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)

This assay utilizes the potentiometric fluorescent dye DiSC₃(5) to measure changes in the bacterial cytoplasmic membrane potential. In polarized cells, the dye is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.

Materials:

  • Mid-log phase bacterial culture

  • PBS supplemented with glucose (e.g., 5 mM)

  • DiSC₃(5) stock solution (e.g., 1 mM in DMSO)

  • This compound solutions

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Wash and resuspend bacterial cells in PBS with glucose to an OD₆₀₀ of 0.1.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.

  • Incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.

  • Aliquot the stained bacterial suspension into the microplate wells.

  • Record the baseline fluorescence for a few minutes.

  • Add different concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

Cytoplasmic Membrane Permeabilization Assay (SYTOX Green Uptake)

SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact cytoplasmic membrane of live bacteria. Membrane permeabilization allows the dye to enter the cell, bind to nucleic acids, and exhibit a significant increase in fluorescence.

Materials:

  • Mid-log phase bacterial culture

  • PBS

  • SYTOX Green stock solution (e.g., 5 mM in DMSO)

  • This compound solutions

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Wash and resuspend bacterial cells in PBS to an OD₆₀₀ of 0.5.

  • Add SYTOX Green to the cell suspension to a final concentration of 1 µM.

  • Incubate in the dark for 15 minutes.

  • Aliquot the stained cells into the microplate wells.

  • Add varying concentrations of this compound.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Monitor the fluorescence over time to assess the kinetics of inner membrane permeabilization.

Conclusion

This compound exerts its potent antimicrobial activity through a direct and disruptive interaction with bacterial membranes. The process, initiated by electrostatic attraction to the anionic components of the bacterial envelope, leads to a cascade of events including outer membrane destabilization, cytoplasmic membrane depolarization, and permeabilization, ultimately resulting in cell death. While the qualitative mechanisms are well-elucidated, a deeper understanding of the quantitative and kinetic parameters of these interactions will be crucial for the rational design and optimization of novel antimicrobial therapies based on this promising peptide. The experimental protocols detailed herein provide a robust framework for furthering our knowledge in this critical area of research.

References

A Technical Guide to the Interaction Between Lactoferrin (17-41) Acetate and Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the bovine lactoferrin-derived peptide, Lactoferrin (17-41) acetate (also known as Lactoferricin B acetate), and bacterial lipopolysaccharide (LPS). This interaction is of significant interest due to its potential therapeutic applications in neutralizing endotoxins and combating Gram-negative bacterial infections.

Core Interaction: Binding Affinity and Stoichiometry

The binding of lactoferrin and its derived peptides to LPS is a critical first step in its antimicrobial and anti-endotoxic activities. The N-terminal region of bovine lactoferrin, specifically the peptide sequence 17-41, has been identified as a high-affinity binding site for LPS.[1] This interaction is primarily electrostatic, involving the cationic residues of the peptide and the anionic phosphate groups of the lipid A portion of LPS, supplemented by hydrophobic interactions.[2]

Studies have revealed that both human and bovine lactoferrin possess a high-affinity and a low-affinity binding site for LPS. The high-affinity site is located in the N-terminal domain.[3][4]

Table 1: Quantitative Binding Data for Lactoferrin-LPS Interaction

MoleculeLPS SourceMethodDissociation Constant (Kd)Reference
Human Lactoferrin (hLf)Escherichia coli O55B5Not Specified3.6 ± 1 nM (High-affinity)[3]
Human Lactoferrin (hLf)Escherichia coli O55B5Not Specified390 ± 20 nM (Low-affinity)[3]
Bovine Lactoferrin (bLf)Escherichia coli O55B5Not Specified4.5 ± 2 nM (High-affinity)[3]

Experimental Protocols for Characterizing the Interaction

Several biophysical and immunological techniques are employed to characterize the binding of lactoferrin peptides to LPS. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the real-time kinetics of molecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of Lactoferrin (17-41) binding to LPS.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: Lactoferrin or the Lactoferrin (17-41) peptide is immobilized on the sensor chip surface.

  • Analyte Injection: Increasing concentrations of LPS are injected over the chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.[5]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Activate Sensor Chip B Immobilize Lactoferrin (17-41) A->B C Inject LPS (Analyte) B->C D Measure SPR Signal C->D E Generate Sensorgram D->E F Fit to Binding Model E->F G Calculate ka, kd, Kd F->G

Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Lactoferrin (17-41)-LPS interaction.

Methodology:

  • Sample Preparation: Lactoferrin (17-41) solution is placed in the sample cell, and LPS solution is loaded into the titration syringe. Both are extensively dialyzed against the same buffer to minimize heat of dilution effects.

  • Titration: The LPS solution is titrated into the peptide solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the microcalorimeter.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of LPS to peptide. The binding isotherm is then fitted to a suitable model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Lactoferrin (17-41) in Cell C Inject LPS into Cell A->C B LPS in Syringe B->C D Measure Heat Change C->D E Plot Binding Isotherm D->E F Fit to Binding Model E->F G Determine Kd, n, ΔH, ΔS F->G

Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin (LPS). It can be used as an inhibition assay to assess the LPS-neutralizing capacity of peptides.

Objective: To quantify the ability of Lactoferrin (17-41) to neutralize the biological activity of LPS.

Methodology:

  • Incubation: A known concentration of LPS is pre-incubated with varying concentrations of Lactoferrin (17-41).

  • LAL Reagent Addition: The LAL reagent, which contains a proclotting enzyme, is added to the samples.

  • Signal Detection: In the presence of active LPS, the enzyme is activated, leading to a colorimetric or turbidimetric change that is measured over time.

  • Quantification: The degree of inhibition of the LAL reaction by the peptide is used to determine its LPS-neutralizing activity. A human lactoferrin-derived peptide has been shown to inhibit the coagulation of Limulus amebocyte lysate induced by lipid A and different endotoxins.[6]

Signaling Pathways Modulated by Lactoferrin-LPS Interaction

The binding of Lactoferrin (17-41) to LPS can prevent the latter from activating host immune cells, thereby mitigating the inflammatory cascade associated with endotoxemia.

LPS typically activates immune cells through the Toll-like receptor 4 (TLR4) signaling pathway.[7] This activation can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[8] Both pathways ultimately lead to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8][9]

Lactoferrin and its peptides can interfere with this process in several ways:

  • Direct Sequestration of LPS: By binding to LPS, lactoferrin prevents it from interacting with LPS-binding protein (LBP) and the CD14/TLR4/MD2 receptor complex on the surface of immune cells.[10][11]

  • Inhibition of Downstream Signaling: There is evidence that lactoferrin peptides can inhibit the MyD88-dependent pathway, leading to reduced phosphorylation of IκB kinase (IKK) and subsequent inhibition of NF-κB activation.[8] This in turn downregulates the expression of pro-inflammatory cytokines.[9] Lactoferrin has also been shown to regulate the p53 signaling pathway.[12][13]

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP LF Lactoferrin (17-41) LF->LPS Neutralization CD14 CD14 LBP->CD14 TLR4 TLR4/MD2 CD14->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Figure 3. LPS-induced pro-inflammatory signaling and its inhibition by Lactoferrin (17-41).

Conclusion

The interaction between this compound and LPS is a well-characterized, high-affinity binding event with significant therapeutic implications. The methodologies outlined in this guide provide a framework for the continued investigation and development of lactoferrin-based peptides as anti-endotoxin and antimicrobial agents. A thorough understanding of the binding kinetics, thermodynamics, and downstream cellular consequences of this interaction is paramount for the successful translation of these findings into clinical applications.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactoferrin (17-41), also known as Lactoferricin B, is a 25-amino acid peptide fragment derived from the N-terminal region of bovine lactoferrin.[1][2] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its potent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi, as well as its potential antitumor activities.[2][3] The synthesis of Lactoferrin (17-41) is efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the purification process by simple filtration and washing steps.

Principle of the Method

The solid-phase synthesis of Lactoferrin (17-41) acetate is based on the Fluorenylmethyloxycarbonyl (Fmoc) strategy. The synthesis commences from the C-terminus of the peptide, which is anchored to a Rink amide resin. This resin, upon cleavage, yields a C-terminal amide, a common feature in many biologically active peptides. The synthesis cycle for each amino acid consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. The crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of this compound.

Materials and Reagents

  • Rink Amide Resin

  • N-α-Fmoc-protected amino acids

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

  • O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • 4-Methylpiperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Triisopropylsilane (TIS)

  • Diethylether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Equipment

  • Peptide synthesis vessel

  • Shaker

  • Vacuum filtration apparatus

  • Lyophilizer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Fmoc_Removal Fmoc Deprotection (20% 4-Methylpiperidine in DMF) Swell->Fmoc_Removal Wash1 DMF Wash Fmoc_Removal->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DCC/6-Cl-HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all 25 Amino Acids Wash2->Repeat Repeat->Fmoc_Removal Next Cycle Final_Wash Final Wash (DCM, MeOH) and Drying Repeat->Final_Wash Synthesis Complete Cleavage Cleavage from Resin (TFA/Phenol/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide This compound Lyophilization->Final_Peptide

Step-by-Step Protocol

  • Resin Preparation: Swell the Rink amide resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain and repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with DCC (3 equivalents) and 6-Cl-HOBt (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Lactoferrin (17-41) sequence.

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the peptidyl-resin with DMF, DCM, and Methanol, and then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with a cleavage cocktail of TFA/phenol/TIS/H₂O (90:2.5:2.5:5, v/v/v/v) for 2 hours.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide to obtain a white powder.

  • Purification:

    • Purify the crude peptide by RP-HPLC on a C18 column.[1][4]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[4]

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Assess the purity of the final product by analytical RP-HPLC. Purity should be >95%.[5]

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis

Reagent/MaterialFunctionTypical Excess (equivalents)
Rink Amide ResinSolid support for peptide synthesis1
Fmoc-Amino AcidsBuilding blocks of the peptide3-5
DCC/6-Cl-HOBt or HBTU/DIEAActivating/Coupling agents3-5
20% 4-Methylpiperidine in DMFFmoc deprotectionN/A
TFA/Phenol/TIS/H₂OCleavage and side-chain deprotectionN/A

Table 2: Typical RP-HPLC Purification Parameters

ParameterValue
ColumnC18 stationary phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient from 5% to 70% Solvent B
Flow RateTypically 1-2 mL/min for analytical, higher for preparative
DetectionUV at 214 nm and 280 nm

Table 3: Quality Control Specifications

AnalysisSpecification
AppearanceWhite to off-white lyophilized powder
Purity (by RP-HPLC)≥ 95%
Identity (by Mass Spectrometry)Corresponds to the theoretical mass
SolubilitySoluble in water

Conclusion

The solid-phase peptide synthesis protocol detailed above provides a robust and reliable method for obtaining high-purity this compound for research and development purposes. The use of Fmoc chemistry on a Rink amide resin, followed by RP-HPLC purification, ensures a high-quality final product suitable for biological and pharmaceutical studies. Careful monitoring of the coupling steps and adherence to the outlined purification procedures are critical for achieving the desired purity and yield.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1][2] This peptide, corresponding to amino acid residues 17-41, exhibits potent, broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[3][4][5] Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes.[1][6] Lactoferrin (17-41) acetate is a salt form of this peptide, designed to enhance its stability and solubility for research and pharmaceutical applications.

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial susceptibility of this compound, including methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and antimicrobial activity via agar diffusion assays.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of reported MIC and MBC values against various microorganisms is presented below. It is important to note that variations in MIC values can arise from different methodologies, bacterial strains, and culture media used in different studies.[7]

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coliATCC 2592230Not Reported[3][4]
Escherichia coliATCC 25922120120[7]
Staphylococcus aureusATCC 25923>480>480[7]
Lactobacillus acidophilusATCC 4356>480>480[7]
Streptomyces scabieiS58~31.2 (3.9 µM)Not Reported[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, as well as the lowest concentration that results in microbial death.[9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[8][10]

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[7][11]

  • Microplate reader

  • Sterile deionized water or appropriate solvent for peptide reconstitution

  • Positive control (e.g., ciprofloxacin, penicillin-streptomycin)[7][11]

  • Negative control (broth only and broth with bacteria)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock solution.[12] Filter-sterilize the stock solution using a 0.22 µm filter.[3]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 1.95 to 1000 µg/mL).[11] Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9][11]

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[7]

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative/growth control (broth with bacteria only). A sterility control (broth only) should also be included.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9][11]

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (no bacterial growth), which can be confirmed by measuring the optical density at 600 nm (OD600).[7][9]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 100 µL aliquot.[9]

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).[11]

    • Incubate the agar plates at 37°C for 24-48 hours.[9]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, meaning no bacterial colony growth is observed on the agar plate.[7][9]

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination prep_peptide Prepare Lactoferrin (17-41) Acetate Stock Solution prep_plate Prepare 96-well plate with serial dilutions prep_peptide->prep_plate inoculate Inoculate plate with bacteria prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate_mic Incubate plate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC (no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate agar plates (37°C, 24-48h) plate_mbc->incubate_mbc read_mbc Determine MBC (no colony growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Agar Well/Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the antimicrobial agent.[11]

Materials:

  • This compound

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter) or a sterile cork borer/pipette tip for creating wells

  • Positive control (e.g., ciprofloxacin disk)[11]

  • Negative control (disk with solvent only)

Protocol:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of this compound:

    • Disk Diffusion: Aseptically place sterile paper disks onto the inoculated agar surface. Pipette a known amount of the this compound solution (e.g., 200 µg) onto each disk.[11]

    • Well Diffusion: Create wells in the agar using a sterile cork borer or pipette tip. Add a specific volume of the this compound solution into each well.

  • Controls: Place positive and negative control disks on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk or well.

Agar_Diffusion_Workflow start Prepare Inoculated Mueller-Hinton Agar Plate apply_peptide Apply Lactoferrin (17-41) Acetate to Disk/Well start->apply_peptide apply_controls Apply Positive and Negative Controls start->apply_controls incubate Incubate Plate (37°C, 18-24h) apply_peptide->incubate apply_controls->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Assess Antimicrobial Activity measure->end

Caption: Agar Well/Disk Diffusion Assay Workflow.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Spectrophotometer

  • Apparatus for serial dilutions and plate counting

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the logarithmic phase of growth and adjust the concentration to approximately 1 x 10^7 CFU/mL in fresh broth.[13]

    • Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the peptide.

  • Inoculation: Inoculate the prepared tubes with the standardized bacterial culture.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Conclusion

This compound is a promising antimicrobial peptide with significant activity against a diverse range of microorganisms. The protocols detailed in these application notes provide standardized methods for researchers to assess its in vitro efficacy. Consistent and reproducible data generated through these assays are crucial for the continued development and potential therapeutic application of this potent antimicrobial agent.

References

Determining the Minimum Inhibitory Concentration (MIC) of Lactoferrin (17-41) Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactoferrin (17-41) acetate, a potent antimicrobial peptide. The information herein is designed to guide researchers in accurately assessing its efficacy against a variety of microbial species.

Lactoferrin (17-41), also known as Lactoferricin B, is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] Its antimicrobial activity is attributed to its ability to interact with and disrupt microbial cell membranes.[1][2] This document outlines the standardized broth microdilution method for MIC determination, presents known MIC values against common pathogens, and illustrates the experimental workflow and the peptide's mechanism of action.

Data Presentation

The antimicrobial activity of this compound is summarized in the table below, presenting MIC values against a range of Gram-positive and Gram-negative bacteria.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592230[3]
Staphylococcus aureusATCC 25923>100[4]
Pseudomonas aeruginosaATCC 2785364 - 128[5]
Candida albicansATCC 90028>100[6]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for testing the susceptibility of bacteria to antimicrobial agents.[7][8][9]

Materials
  • This compound (lyophilized powder)

  • Sterile, deionized water or 0.01% acetic acid

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (low protein binding)

  • Microbial cultures (logarithmic phase)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Preparation of Reagents
  • This compound Stock Solution:

    • Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, deionized water or 0.01% acetic acid to a concentration of 1 mg/mL (1000 µg/mL).[3]

    • Ensure the peptide is completely dissolved. The stock solution can be filter-sterilized using a 0.22 µm filter if necessary.

    • Store the stock solution in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay
  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene microtiter plate.

    • Add 200 µL of the this compound stock solution (or a working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10, discarding 100 µL from well 10.

    • Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.

Quality Control
  • Include a known quality control strain with a defined MIC range for the chosen antimicrobial agent in each assay to ensure the validity of the results.[10][11]

  • Commonly used quality control strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[10]

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Lactoferrin (17-41) Acetate Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Add to plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculation Add to plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination of this compound.

Antimicrobial Mechanism of Action

Mechanism_of_Action cluster_peptide This compound cluster_bacteria Bacterial Cell Peptide Cationic Peptide (+ charge) Membrane Anionic Bacterial Membrane (- charge) Peptide->Membrane Electrostatic Interaction LPS Lipopolysaccharide (LPS) (Gram-negative) Peptide->LPS Binding Disruption Membrane Disruption & Pore Formation Membrane->Disruption LPS->Disruption Death Cell Lysis & Death Disruption->Death

Caption: Antimicrobial mechanism of this compound.

References

Application Notes and Protocols: Lactoferrin (17-41) Acetate Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin, a glycoprotein found in mammalian exocrine secretions, possesses a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A key peptide derived from the N-terminal region of bovine lactoferrin, Lactoferrin (17-41) or Lactoferricin B (LfcinB), has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.[1][2][3] This 25-amino acid peptide is generated by the pepsin digestion of bovine lactoferrin and has demonstrated greater antimicrobial and anticancer activity than the native protein.[1][4][5] This document provides a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of Lactoferrin (17-41) acetate using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a widely used method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

Data Summary

The cytotoxic effects of Lactoferrin (17-41) and its derivatives have been evaluated across various cancer cell lines. The following table summarizes quantitative data from different studies.

Cell LinePeptide ConcentrationIncubation TimeResultReference
HT-29 (Colon Cancer)400 µg/mL4, 12, 24, or 48 hoursMore effective at inducing apoptosis at this concentration.[7][8]
HT-29 (Colon Cancer)800 µg/mL4, 12, 24, or 48 hoursHigher toxicity observed at this concentration.[7][8]
Jurkat (Leukemia)10 µmol/L, 20 µmol/L, 40 µmol/L16 hoursDose-dependent cytotoxicity observed.[2]
MDA-MB-231 (Breast Cancer)40 µmol/L16 hoursApproximately 45% cytotoxicity observed with a related LFcinB-CLICK peptide.[2]
CAL27 (Oral Squamous Carcinoma)1.25 µM (equivalent to 100 µg/mL)24 hours56.6% cytotoxicity observed with bovine lactoferrin (LfB).[1]
MDA-MB-468 (Breast Cancer)50-200 µg/mL (11-44 µM)30 minutes to 4 hoursSignificant cytotoxic effect observed within 30 minutes.[3]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HT-29, Jurkat, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells, directly seed the cells at an appropriate density in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[9]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note: If using DMSO, the final concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Perform serial dilutions of the peptide in serum-free medium or medium with low serum (0.5-1.0% FBS) to achieve the desired final concentrations for treatment.[9]

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the peptide.

      • Untreated Control (Negative Control): Cells in medium only, representing 100% viability.

      • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Triton X-100).

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 16, 24, or 48 hours) in a humidified incubator.[2][7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[10]

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Signaling Pathways and Experimental Workflow

Lactoferrin (17-41) is known to induce apoptosis in cancer cells through various signaling pathways. Studies suggest its involvement in the p53 signaling pathway and the activation of mitochondrial-dependent apoptosis.[2][7]

G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for Desired Period (e.g., 24-48 hours) C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I

Caption: Workflow for the MTT cell viability assay.

G cluster_pathway Proposed Signaling Pathway Lactoferrin Lactoferrin (17-41) Membrane Cancer Cell Membrane Disruption Lactoferrin->Membrane Mitochondria Mitochondrial-Dependent Pathway Lactoferrin->Mitochondria p53 p53 Signaling Pathway Lactoferrin->p53 Caspases Caspase Activation Mitochondria->Caspases p53->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Proposed mechanism of Lactoferrin (17-41) induced apoptosis.

Conclusion

The MTT assay provides a robust and reliable method for quantifying the cytotoxic effects of this compound on cancer cells. This protocol, along with the summarized data and pathway diagrams, offers a comprehensive guide for researchers investigating the therapeutic potential of this promising peptide. Careful optimization of cell density, peptide concentration, and incubation time is recommended for each specific cell line to ensure accurate and reproducible results.

References

Application Notes and Protocols for Utilizing Lactoferrin (17-41) Acetate in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin (17-41) acetate, a synthetic form of Lactoferricin B (LfcinB), is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] This peptide has garnered significant attention in oncology research due to its selective cytotoxic and pro-apoptotic effects on a variety of cancer cell lines, while exhibiting minimal toxicity towards normal, healthy cells.[2][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell culture studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound primarily induces cancer cell death through the induction of apoptosis, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged cancer cell membrane, leading to membrane disruption and internalization of the peptide.[4]

Once inside the cell, this compound can trigger a cascade of events, including:

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and damage to cellular components, contributing to the initiation of apoptosis.[3][5]

  • Mitochondrial Pathway Activation: The peptide can induce the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] This, in turn, activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][3][6]

  • Death Receptor Pathway Involvement: In some cell types, this compound has been shown to upregulate the expression of Fas, a death receptor, leading to the activation of caspase-8 and subsequent apoptosis.[1]

  • p53 Signaling Pathway Modulation: The peptide can influence the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[7][8] It has been shown to regulate the transcription of genes involved in this pathway.[7]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Lactoferricin B) on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Incubation Time (hours)Citation
AGSGastric Cancer-64Not Specified[6]
HTB9Bladder Cancer784.1-Not Specified[9]
MCF-7Breast Cancer697.1-Not Specified[9]
PC-3Prostate Cancer841.2-Not Specified[9]

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration (µg/mL)% Apoptotic CellsIncubation Time (hours)Citation
SKBR3Breast Cancer100~80%Not Specified[2]
MDA-MB-231Breast Cancer200~80%Not Specified[2]
MDA-MB-468Breast Cancer300~60%Not Specified[2]
MCF-7Breast Cancer300~50%Not Specified[2]
THP-1Monocytic Leukemiaup to 50Dose-dependent increaseNot Specified[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound solution (sterile)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells (medium only) and vehicle control wells if the peptide is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound solution (sterile)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration as determined from cytotoxicity assays.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of the cell cycle distribution of a cell population using flow cytometry. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • This compound solution (sterile)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cancer Cell Culture treatment Treat Cells with Peptide cell_culture->treatment peptide_prep Prepare Lactoferrin (17-41) Acetate Solutions peptide_prep->treatment incubation Incubate for Desired Time treatment->incubation mtt MTT Assay (Viability) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis) incubation->apoptosis cell_cycle PI Staining (Cell Cycle) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for studying the effects of this compound on cancer cells.

apoptosis_pathways Apoptosis Signaling Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_p53 p53 Pathway Modulation lfcinb1 Lactoferrin (17-41) Acetate fas Fas Receptor (Upregulation) lfcinb1->fas cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 lfcinb2 Lactoferrin (17-41) Acetate ros ROS Generation lfcinb2->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis lfcinb3 Lactoferrin (17-41) Acetate p53 p53 Signaling Pathway lfcinb3->p53 gene_reg Regulation of Apoptotic Genes p53->gene_reg gene_reg->apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis in cancer cells.

References

Unveiling Apoptotic Mechanisms: A Guide to Using Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Lactoferrin (17-41) acetate, a potent cationic peptide derived from the N-terminal region of bovine lactoferrin, has emerged as a significant agent in cancer research due to its selective cytotoxicity towards tumor cells. This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce apoptosis in various cancer cell lines.

Introduction

Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid peptide fragment (residues 17-41) generated by the pepsin digestion of bovine lactoferrin.[1][2] Its potent antitumor activity is a subject of extensive research, with evidence pointing towards its ability to induce programmed cell death, or apoptosis, in a range of cancer cells while exhibiting minimal toxicity to normal cells.[3][4] The mechanism of action often involves the disruption of cancer cell membranes and the activation of intrinsic and extrinsic apoptotic pathways.[3][5] This guide is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies and the fundamental pathways of apoptosis.

Data Presentation: Cytotoxic and Apoptotic Activity

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Lactoferrin Peptides in Cancer Cell Lines

PeptideCell LineCancer TypeIC50 ValueReference
Dimeric Peptides (10-13)HT-29Colon Cancer12-34 µM[6]
Dimeric PeptidesCaco-2Colon Cancer10-45 µM[6]
LfcinB Conjugate 4HL-60Leukemia~65 µM[4]
Human Lactoferrin Peptides (P39, P40)MCF-7Breast Cancer100 µg/mL[7]
Human Lactoferrin Peptides (P39, P40)MDA-MB-231Breast Cancer950-1000 µg/mL[7]

Table 2: Apoptosis Induction by Lactoferrin and its Peptides

AgentCell LineCancer TypeConcentrationApoptotic EffectReference
LactoferrinMDA-MB-231Breast CancerNot Specified45% apoptosis[8]
LactoferrinMDA-MB-468Breast CancerNot Specified40% apoptosis[8]
bLfcinBSKBR3Breast Cancer100 µg/mL~80% cell death[8]
bLfcinBMDA-MB-231Breast Cancer200 µg/mL~80% cell death[8]
Lactoferrin (17-41)HT-29Colon Cancer400 µg/mLEffective apoptosis induction[9][10]
Lactoferrin Hydrolysate (LFH)AGSGastric Cancer25 mg/mL35.9% total apoptotic proportion[11]

Signaling Pathways in Apoptosis Induction

This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cell type and the peptide's concentration. The primary mechanisms involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

One of the key pathways activated by Lactoferrin (17-41) is the p53 signaling pathway .[1][9][10] This leads to the upregulation of pro-apoptotic genes. In human colorectal cancer cells (HT-29), both bovine lactoferrin and lactoferricin B have been shown to increase the expression of p53 and p21, which are critical tumor suppressor proteins.[1] Furthermore, they enhance the expression of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1]

The mitochondrial or intrinsic pathway is also significantly involved.[3] Lactoferrin-derived peptides can cause the release of cytochrome c from the mitochondria into the cytosol.[12] This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis.[8][11] Studies have shown that lactoferrin treatment can lead to an increased Bax/Bcl-2 ratio and upregulation of Fas, a death receptor involved in the extrinsic pathway.[8][13]

Interestingly, at higher concentrations or in certain cell lines, Lactoferrin (17-41) can induce a necrotic form of cell death, characterized by cell swelling and membrane disruption.[12][14] This highlights the dose-dependent nature of its cytotoxic mechanism.

Apoptosis_Pathways This compound Induced Apoptosis Pathways Lactoferrin Lactoferrin (17-41) Acetate Membrane Cancer Cell Membrane Interaction Lactoferrin->Membrane Extrinsic Extrinsic Pathway Membrane->Extrinsic Intrinsic Intrinsic Pathway Membrane->Intrinsic Fas Fas Upregulation Extrinsic->Fas p53_pathway p53 Signaling Intrinsic->p53_pathway Mitochondria Mitochondrial Perturbation Intrinsic->Mitochondria Casp8 Caspase-8 Activation Fas->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 p53 p53 & p21 Upregulation p53_pathway->p53 Apoptosis Apoptosis p53->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Incubate for 30 minutes at 37°C.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Lactoferrin (17-41) acetate incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso incubate4 Incubate 30 min add_dmso->incubate4 read Read absorbance at 570 nm incubate4->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[15]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay detects the characteristic ladder-like pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • Treated and control cells

  • DNA extraction kit

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).[12]

  • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Prepare a 1.5-2% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).

  • Mix the extracted DNA with loading dye and load it into the wells of the agarose gel. Include a DNA ladder as a size marker.

  • Run the gel electrophoresis until the dye front has migrated sufficiently.

  • Visualize the DNA fragmentation pattern under a UV transilluminator. Apoptotic cells will show a ladder-like pattern, while necrotic cells will show a smear.[12]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

Western_Blot_Workflow Western Blotting Workflow start Start lysate Prepare Cell Lysates start->lysate quantify Quantify Protein lysate->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Protein Expression detect->analyze end End analyze->end

Caption: General workflow for Western Blotting to analyze apoptosis-related proteins.

Conclusion

This compound is a promising peptide for studying apoptosis and for the development of novel anticancer agents. Its ability to selectively target cancer cells and induce apoptosis through multiple, well-defined signaling pathways makes it a valuable tool for researchers. The protocols and data presented in this document provide a solid foundation for initiating and conducting studies on the apoptotic effects of this compound. As with any experimental system, optimization of conditions for specific cell lines and research questions is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Lipopolysaccharide Binding Assay Using Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin that can trigger a strong inflammatory response in mammals.[1][2] The detection and neutralization of LPS are critical in various fields, including drug development, sepsis research, and quality control of parenteral drugs. Lactoferrin, a naturally occurring iron-binding glycoprotein, and its derived peptides have demonstrated significant antimicrobial and anti-inflammatory properties.[3][4] The bovine lactoferrin-derived peptide, Lactoferrin (17-41) acetate, also known as Lactoferricin B, is a cationic peptide that corresponds to residues 17-41 of the parent protein.[5][6] This peptide exhibits a strong ability to bind and neutralize LPS, primarily by interacting with the anionic lipid A portion of the endotoxin.[7][8][9] This interaction disrupts the bacterial membrane and blocks the biological effects of LPS, thereby inhibiting the subsequent inflammatory cascade.[1][7][10]

These application notes provide detailed protocols for assessing the LPS binding and neutralization capabilities of this compound. The described methods are essential for researchers investigating novel anti-endotoxin agents and for the quality assessment of biopharmaceuticals.

Mechanism of Action: Lactoferrin (17-41) and LPS Interaction

This compound exerts its anti-endotoxic effects through a multi-faceted mechanism. As a highly cationic peptide, it electrostatically interacts with the negatively charged phosphate groups of the lipid A moiety of LPS.[10][11] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that are essential for the structural integrity of the outer bacterial membrane.[3] The disruption of the membrane's architecture not only increases its permeability but also neutralizes the endotoxic activity of LPS.[1][8] By binding to LPS, this compound prevents it from interacting with host cell receptors, primarily the Toll-like receptor 4 (TLR4) complex, which includes CD14 and MD-2.[1][8][12] This blockade inhibits the downstream activation of inflammatory signaling pathways, such as the MyD88-dependent pathway, which leads to the activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][13]

Diagram: Mechanism of Lactoferrin (17-41) LPS Neutralization

Mechanism of Lactoferrin (17-41) LPS Neutralization cluster_0 Gram-Negative Bacterium cluster_1 Host Cell LPS LPS TLR4 TLR4/CD14 Receptor Complex LPS->TLR4 Activates Membrane Outer Membrane NFkB NF-κB / MAPK Activation TLR4->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces LF Lactoferrin (17-41) Acetate LF->LPS Binds & Neutralizes X->TLR4 Blocks Interaction

Caption: Lactoferrin (17-41) binds to LPS, preventing its interaction with host cell TLR4 receptors.

Quantitative Data Summary

The following tables summarize quantitative data regarding the interaction of lactoferrin-derived peptides with LPS.

Table 1: Binding Affinity and Neutralizing Concentration of Lactoferrin Peptides

Peptide Target Assay Metric Value Reference
LF12-C12 (Acyl-derivatized human LF peptide) Lipid A Surface Plasmon Resonance Kd 1.5 µM [11]
LF12-C12 (Acyl-derivatized human LF peptide) E. coli LPS LAL Assay ENC50 2.4 µM [11]
Human Lactoferrin (hLf) E. coli LPS FITC-LPS Binding Assay Inhibition 20 µg/mL hLf decreased LPS binding [9]

| this compound | E. coli ATCC 25922 | Broth Microdilution | MIC | 30 µg/mL |[5] |

ENC50: 50% Endotoxin-Neutralizing Concentration; MIC: Minimum Inhibitory Concentration

Experimental Protocols

Here we provide detailed protocols for common assays used to evaluate the LPS-binding and neutralizing capacity of this compound.

Diagram: General Experimental Workflow

General Experimental Workflow A Preparation of Reagents (LPS, Lactoferrin (17-41), Buffers) B Incubation LPS + Lactoferrin (17-41) A->B C Assay Performance B->C D1 LAL Assay C->D1 D2 Cell-Based Assay (e.g., Macrophage Activation) C->D2 D3 Direct Binding ELISA C->D3 E Data Acquisition (e.g., Absorbance, Cytokine levels) D1->E D2->E D3->E F Data Analysis (IC50, % Inhibition) E->F LPS-Induced Inflammatory Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription

References

Application Notes and Protocols for Testing Lactoferrin (17-41) Acetate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Lactoferrin (17-41) acetate, a derivative of the bovine lactoferrin peptide fragment Lactoferricin B, in preclinical animal models. The protocols cover models for sepsis, subcutaneous bacterial infections, and solid tumors.

Introduction

Lactoferrin (17-41) is a cationic peptide derived from the N-terminal region of bovine lactoferrin. It is known for its broad-spectrum antimicrobial and potential antitumor activities. These properties are primarily attributed to its ability to disrupt microbial cell membranes and modulate the host's immune response. This document outlines standardized procedures to assess the therapeutic potential of the acetate salt of this peptide in relevant murine models.

Data Presentation

The following tables summarize the expected efficacy of Lactoferricin B (LfcinB), the active component of this compound, in various animal models based on available literature. It is important to note that the specific acetate salt may exhibit slightly different pharmacokinetic and pharmacodynamic properties.

Table 1: Antimicrobial Efficacy of Lactoferricin B in Murine Infection Models

Animal ModelPathogenAdministration RouteDosage of LfcinBEfficacy EndpointObserved Results
Subcutaneous InfectionStaphylococcus aureusIntravenous1 mg/mouseReduction in kidney infection30-50% reduction in kidney infections and a 5-12-fold decrease in viable bacterial counts in the kidneys.[1]
Sepsis (LPS-induced)E. coli LPSIntraperitonealNot SpecifiedSurvival RatePretreatment with bovine lactoferrin (bLF) resulted in an 80% survival rate at 48 hours, compared to 40% in the saline-treated group.[2]
Sepsis (CLP)PolymicrobialNot SpecifiedNot SpecifiedSurvival RatebLF and a chimera of lactoferricin and lactoferrampin (LFchimera) decreased mortality.[3]

Table 2: Antitumor Efficacy of Lactoferricin B in Murine Xenograft Models

Animal ModelCancer Cell LineAdministration RouteDosage of LfcinBEfficacy EndpointObserved Results
Subcutaneous XenograftB16-BL6 melanomaSubcutaneous0.5 mg/mouseInhibition of tumor growthShowed inhibitory activity on tumor growth during the early period (8 days).[4][5]
Spontaneous MetastasisB16-BL6 melanomaSubcutaneous (multiple)Not SpecifiedInhibition of lung metastasisSignificantly inhibited lung metastasis.[4][5]
Experimental MetastasisL5178Y-ML25 lymphomaSubcutaneous0.5 mg/mouseInhibition of metastasisSignificantly inhibited liver and lung metastasis.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 1: Murine Model of Subcutaneous Staphylococcus aureus Infection

This model is used to evaluate the efficacy of this compound in treating localized skin and soft tissue infections.[6][7]

Materials:

  • Female BALB/c mice (6-8 weeks old)[8]

  • Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)

  • Brain Heart Infusion (BHI) broth

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Electric clippers

  • 1 mL syringes with 27-gauge needles

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Bacterial Preparation: Culture S. aureus in BHI broth overnight at 37°C. Subculture until the optical density at 600 nm (OD600) reaches 0.7. Centrifuge the bacterial suspension, wash the pellet twice with sterile saline, and resuspend to a concentration of approximately 2 × 10⁸ CFU/mL.[8]

  • Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse.[7]

  • Infection: Inject 50 µL of the S. aureus suspension (1 × 10⁷ CFU) subcutaneously into the shaved area.[7][8]

  • Treatment: At a predetermined time post-infection (e.g., 2 or 4 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). Administer the vehicle control to the control group.

  • Monitoring and Evaluation:

    • Measure the lesion size (length and width) daily using calipers.[8]

    • At selected time points (e.g., days 3, 7, and 14 post-infection), euthanize a subset of mice from each group.

    • Aseptically excise the skin lesion and underlying tissue.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

    • Collect blood and tissue samples for cytokine analysis (e.g., TNF-α, IL-6) and histological examination.[8]

Protocol 2: Murine Sepsis Model via Cecal Ligation and Puncture (CLP)

The CLP model induces polymicrobial sepsis and is considered a gold standard for sepsis research.[9][10][11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 4-0 silk)

  • 21-gauge and 23-gauge needles

  • This compound

  • Vehicle control

  • Sterile saline

  • Buprenorphine for analgesia

Procedure:

  • Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.

  • Cecal Ligation: Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum determines the severity of sepsis (a longer ligation results in higher mortality).[10]

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge or 23-gauge needle. A small amount of fecal matter should be extruded into the peritoneal cavity.[10][12]

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin incisions with sutures.

  • Resuscitation and Treatment: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer this compound at the desired dose and route. Provide post-operative analgesia.

  • Sham Control: Perform the same surgical procedure on a control group of mice, but without ligating or puncturing the cecum.

  • Monitoring and Evaluation:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival rates over a period of 7-10 days.[12]

    • At specified time points, collect blood and peritoneal lavage fluid to measure bacterial load and cytokine levels (e.g., TNF-α, IL-6, IL-1β).[12]

Protocol 3: Murine Subcutaneous Xenograft Tumor Model

This model is used to assess the antitumor efficacy of this compound against solid tumors.[13][14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old)[13]

  • Human cancer cell line (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer)

  • Cell culture medium and reagents

  • Sterile PBS

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 × 10⁷ cells/mL.[13][16]

  • Tumor Implantation: Inject 100-200 µL of the cell suspension (containing 1-5 × 10⁶ cells) subcutaneously into the flank of each mouse.[13][16]

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal injection) according to the planned dosing schedule.

  • Monitoring and Evaluation:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)² × length / 2.[13]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis, immunohistochemistry, or molecular analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathway

Lactoferrin and its peptides are known to modulate the inflammatory response, in part through the NF-κB signaling pathway. The peptide can bind to lipopolysaccharide (LPS), preventing its interaction with Toll-like receptor 4 (TLR4) and subsequent downstream signaling. This leads to reduced activation of NF-κB and decreased production of pro-inflammatory cytokines.[9][17][18][19]

G Proposed NF-κB Signaling Pathway Modulation by Lactoferrin (17-41) cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear LPS LPS TLR4 TLR4 LPS->TLR4 Activates LF_17_41 Lactoferrin (17-41) acetate LF_17_41->LPS Binds and Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates for degradation NF_kB NF-κB IkB->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Release Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NF_kB_active->Cytokine_Genes Promotes Transcription

Caption: Modulation of NF-κB signaling by this compound.

Experimental Workflow: Subcutaneous Infection Model

G Workflow for Murine Subcutaneous Infection Model Start Start Bacterial_Culture Prepare S. aureus Inoculum Start->Bacterial_Culture Animal_Prep Anesthetize and Shave Mice Bacterial_Culture->Animal_Prep Infection Subcutaneous Injection of S. aureus Animal_Prep->Infection Treatment Administer Lactoferrin (17-41) acetate or Vehicle Infection->Treatment Monitoring Daily Monitoring: Lesion Size, Body Weight Treatment->Monitoring Endpoint Euthanasia and Sample Collection Monitoring->Endpoint Analysis Bacterial Load (CFU) Cytokine Analysis Histology Endpoint->Analysis End End Analysis->End G Workflow for Murine Sepsis (CLP) Model Start Start Anesthesia Anesthetize and Prep Mice Start->Anesthesia CLP_Surgery Cecal Ligation and Puncture (CLP) Anesthesia->CLP_Surgery Resuscitation Fluid Resuscitation and Analgesia CLP_Surgery->Resuscitation Treatment Administer Lactoferrin (17-41) acetate or Vehicle Resuscitation->Treatment Monitoring Monitor Survival and Sepsis Symptoms Treatment->Monitoring Sampling Collect Blood and Peritoneal Fluid Monitoring->Sampling At defined time points End End Monitoring->End End of study Analysis Bacterial Load Cytokine Levels Sampling->Analysis G Workflow for Murine Xenograft Tumor Model Start Start Cell_Culture Prepare Cancer Cell Suspension Start->Cell_Culture Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Lactoferrin (17-41) acetate or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Tumor Weight Histology Biomarker Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: Lactoferrin (17-41) Acetate as a Potential Therapeutic Agent for Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and the host's innate immune system. This interaction can trigger an overwhelming inflammatory response, often referred to as a "cytokine storm," leading to tissue damage, organ failure, and death. Lactoferrin, a naturally occurring iron-binding glycoprotein found in milk and other exocrine secretions, and its derivatives have garnered significant interest for their immunomodulatory and antimicrobial properties.[1][2] Lactoferrin (17-41) acetate, a synthetic peptide corresponding to the active region of bovine lactoferricin (Lfcin B), has emerged as a promising therapeutic candidate for sepsis.[3][4] These application notes provide a comprehensive overview of the therapeutic potential of this compound in sepsis, including its mechanism of action, and detailed protocols for preclinical evaluation.

Mechanism of Action

This compound exerts its therapeutic effects in sepsis through a multi-pronged approach, primarily by neutralizing LPS and modulating the subsequent inflammatory cascade. The peptide's cationic nature allows it to directly bind to the negatively charged LPS, preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells.[1][5] This inhibition of TLR4 signaling is a critical step in mitigating the downstream inflammatory response.

The binding of LPS to TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of these key inflammatory mediators.[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds LF1741 Lactoferrin (17-41) acetate LF1741->LPS Neutralizes IKK IKK LF1741->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB pNFkB p-NF-κB (Active) NFkB->pNFkB Releases DNA DNA pNFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Sepsis Sepsis Cytokines->Sepsis

Fig. 1: Signaling pathway of this compound in sepsis.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of lactoferrin and its derivatives in models of sepsis. While specific data for the acetate salt of Lactoferrin (17-41) is limited, the data for bovine lactoferrin (bLF) and lactoferricin B provide a strong indication of its potential therapeutic effects.

Table 1: Effect of Bovine Lactoferrin (bLF) on Survival Rate in a Mouse Model of LPS-Induced Sepsis

Treatment GroupSurvival Rate at 48h post-LPS
Saline Solution (Control)40%
bLF80%

Data adapted from a study evaluating the antisepsis effects of bLF in a lipopolysaccharide (LPS)-induced sepsis model in mice.[8]

Table 2: Effect of Bovine Lactoferrin (bLF) and N6 Peptide on Plasma Endotoxin and Cytokine Levels in Mice with E. coli-Induced Enteritis

Treatment GroupPlasma Endotoxin (ng/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Negative Control (E. coli only)6.51307.8763.49210.99
bLF (100 mg/kg)5.46171.9746.97256.97
bLF + N6-A (100 mg/kg + 10 mg/kg)3.59145.2538.58278.58
bLF + N6-B (100 mg/kg + 20 mg/kg)3.49158.6531.98281.98

Data adapted from a study on the treatment of bacterial enteritis caused by Escherichia coli in mice.[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in sepsis.

G cluster_0 Experimental Workflow A 1. In Vivo Sepsis Model (LPS-induced endotoxemia in mice) B 2. Treatment Administration (this compound) A->B C 3. Survival Monitoring B->C D 4. Sample Collection (Blood, Tissues) B->D G 7. Data Analysis C->G E 5. Cytokine Analysis (ELISA) D->E F 6. Signaling Pathway Analysis (Western Blot, Immunofluorescence) D->F E->G F->G

Fig. 2: General experimental workflow for evaluating this compound.
Protocol 1: LPS-Induced Endotoxemia Mouse Model

This protocol describes the induction of sepsis in mice using lipopolysaccharide (LPS).

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Syringes and needles (27-30 gauge)

Procedure:

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Further dilute the stock solution with sterile saline to the desired final concentration for injection.

  • Animal Groups: Divide mice into experimental groups (e.g., saline control, LPS + vehicle, LPS + this compound at various doses).

  • Treatment Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) at a specified time before or after LPS challenge. Dosing will need to be optimized, but a starting point based on related compounds could be in the range of 1-20 mg/kg.

  • LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg for a lethal model, or 1-5 mg/kg for a sub-lethal model to study inflammatory responses).

  • Monitoring: Monitor mice for survival at regular intervals (e.g., every 6-12 hours) for up to 72-96 hours. For sub-lethal studies, monitor for signs of sickness (e.g., lethargy, piloerection, huddled posture).

  • Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood (via cardiac puncture or retro-orbital bleeding) and tissues (e.g., lung, liver, spleen) for further analysis.

Protocol 2: Cytokine Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum samples from the animal model.

Materials:

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits

  • Serum samples from experimental mice

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood and centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum. Store serum at -80°C until use.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves the following steps: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and serum samples to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the analysis of NF-κB pathway activation in tissues or cell lysates by detecting the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • Tissue or cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus in cells.

Materials:

  • Cells grown on coverslips (e.g., RAW 264.7 macrophages)

  • LPS

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with LPS in the presence or absence of this compound for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: a. Wash with PBS and block with 1% BSA in PBS for 30 minutes. b. Incubate with the anti-p65 primary antibody (diluted in blocking buffer) for 1 hour at room temperature. c. Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark. d. Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Assess the subcellular localization of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. The inhibitory effect of this compound will be observed as a reduction in nuclear p65 staining.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for sepsis by directly neutralizing LPS and attenuating the subsequent inflammatory cascade through the inhibition of the TLR4-NF-κB signaling pathway. The provided protocols offer a framework for the preclinical evaluation of this promising peptide. Further research is warranted to optimize dosing and administration strategies and to fully elucidate its therapeutic efficacy in various models of sepsis. The data presented, while largely based on the broader lactoferrin molecule, strongly supports the continued investigation of this compound as a novel treatment for this critical medical condition.

References

Troubleshooting & Optimization

"Improving Lactoferrin (17-41) acetate solubility for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lactoferrin (17-41) acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a peptide fragment corresponding to amino acid residues 17-41 of bovine lactoferrin. It is also known as Lactoferricin B acetate. This peptide exhibits a broad spectrum of biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria, viruses, fungi, and protozoa.[1][2] It also demonstrates antitumor activities by stimulating apoptosis in cancer cells.[1]

Q2: What are the common solvents for dissolving this compound?

A2: this compound can be dissolved in a variety of solvents. The choice of solvent depends on the experimental requirements. Common solvents include sterile water, Dimethyl Sulfoxide (DMSO), and various co-solvent mixtures. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil are often used.[1]

Q3: What is the recommended storage condition for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3] Lyophilized powder should be stored at -20°C and is stable for up to 3 years.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely.

  • Possible Cause: The peptide may have low solubility in the chosen solvent at room temperature.

  • Solution:

    • Gentle Warming: Warm the solution gently (up to 60°C) to aid dissolution.[1]

    • Sonication: Use an ultrasonic bath to sonicate the solution, which can help break up aggregates and enhance solubility.[1]

    • pH Adjustment: Since Lactoferrin (17-41) is a cationic peptide, its solubility can be influenced by pH. For basic peptides, trying to dissolve in a slightly acidic solution (e.g., 10% acetic acid) may improve solubility.

    • Co-solvents: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first and then slowly adding the aqueous buffer can be effective.

Issue 2: The solution becomes cloudy or shows precipitation after initial dissolution.

  • Possible Cause: The peptide may be aggregating or precipitating out of the solution due to reaching its solubility limit or changes in temperature.

  • Solution:

    • Review Concentration: Ensure the target concentration does not exceed the known solubility limit for the chosen solvent (see Table 1).

    • Re-dissolve: Gently warm and/or sonicate the solution again to try and re-dissolve the precipitate.[1]

    • Change Solvent System: Consider using a co-solvent system to improve solubility and stability.

Issue 3: Inconsistent experimental results are observed.

  • Possible Cause: This could be due to improper storage, leading to peptide degradation, or inaccurate concentration due to incomplete dissolution.

  • Solution:

    • Proper Storage: Always store stock solutions at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[1][3]

    • Fresh Preparations: Prepare fresh working solutions from a properly stored stock solution for each experiment.

    • Confirm Dissolution: Before use, visually inspect the solution to ensure the peptide is fully dissolved. If any particulates are visible, refer to the troubleshooting steps for dissolution issues.

    • Sterile Filtration: If using an aqueous solution for cell-based assays, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubilityObservations
Water (H₂O)25.7 mg/mL (8.07 mM)Requires ultrasonic and warming.[1]
Dimethyl Sulfoxide (DMSO)20 mg/mL (6.28 mM)Requires ultrasonic, warming, and heating to 60°C.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (0.63 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (0.63 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (0.63 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Bring the lyophilized this compound to room temperature before opening the vial.

  • Add the required volume of sterile, deionized water to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution briefly.

  • If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

  • If necessary, warm the solution in a water bath at a temperature not exceeding 60°C until the peptide is fully dissolved.

  • Once dissolved, aliquot the stock solution into sterile, single-use vials and store at -80°C.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol is an example for preparing a vehicle for animal studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a separate sterile tube, prepare the vehicle by mixing the co-solvents in the desired ratio. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:

    • Add 400 µL of PEG300 to a tube.

    • Add 50 µL of Tween-80 and mix well.

    • Add 450 µL of sterile saline and mix thoroughly.

  • Add 100 µL of the this compound DMSO stock solution to the 900 µL of the prepared vehicle.

  • Vortex the final solution gently until it is clear and homogenous.

Visualizations

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, in part through the regulation of the p53 signaling pathway.[1][4] The peptide can influence the transcription of p53 target genes, leading to cell cycle arrest and apoptosis.

lactoferrin_p53_pathway Lactoferrin Lactoferrin (17-41) acetate Cell Cancer Cell Lactoferrin->Cell Enters/Interacts p53 p53 Activation Cell->p53 Induces PMAIP1 PMAIP-1 (NOXA) Transcription p53->PMAIP1 Regulates TP53I3 TP53I3 (PIG3) Transcription p53->TP53I3 Regulates SFN SFN (14-3-3σ) Transcription p53->SFN Regulates Apoptosis Apoptosis PMAIP1->Apoptosis TP53I3->Apoptosis SFN->Apoptosis (via cell cycle arrest)

Caption: this compound-induced p53 signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in a cell-based assay.

experimental_workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute dissolve Incomplete Dissolution? reconstitute->dissolve troubleshoot Troubleshoot: - Sonicate - Warm dissolve->troubleshoot Yes stock Prepare Stock Solution dissolve->stock No troubleshoot->reconstitute store Aliquot and Store at -80°C stock->store working Prepare Working Solution (Dilute Stock) store->working filter Sterile Filter (0.22 µm) working->filter assay Perform Cell-Based Assay filter->assay end End assay->end

Caption: Workflow for preparing this compound for cell-based experiments.

References

Technical Support Center: Lactoferrin (17-41) Acetate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactoferrin (17-41) acetate. The information provided is designed to help prevent and troubleshoot aggregation issues encountered during experimental work.

Troubleshooting Guide: Preventing and Resolving Aggregation

Aggregation of this compound in solution can lead to inaccurate experimental results and loss of biological activity. The following guide provides a systematic approach to diagnosing and mitigating aggregation issues.

Logical Flow for Troubleshooting Aggregation

Below is a decision-making workflow to guide you through the process of identifying and resolving aggregation of your this compound solution.

G start Start: Aggregation Observed check_concentration Is Peptide Concentration > 1 mg/mL? start->check_concentration check_ph Is Buffer pH near Peptide pI? (pI of parent Lactoferrin is ~8.0-9.0) check_concentration->check_ph No solution_a Action: Lower Concentration or Add Solubilizing Agents check_concentration->solution_a Yes check_buffer Review Buffer Composition check_ph->check_buffer No solution_b Action: Adjust pH (at least 1-2 units away from pI) check_ph->solution_b Yes solution_c Action: Modify Buffer (e.g., change salt conc., add excipients) check_buffer->solution_c check_temp Review Storage & Experimental Temperature solution_d Action: Optimize Temperature (e.g., store at -20°C or -80°C, avoid freeze-thaw) check_temp->solution_d end Resolution: Stable Peptide Solution solution_a->end solution_b->end solution_c->check_temp solution_d->end

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. Lactoferrin (17-41) is a highly cationic and hydrophobic peptide, which can make it prone to self-association and aggregation in aqueous solutions, especially at high concentrations or under suboptimal buffer conditions.

Q2: What are the primary factors that cause this compound to aggregate?

A2: Several factors can contribute to the aggregation of peptides like Lactoferrin (17-41).[1][2] These include:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

  • Temperature: Elevated temperatures can increase the rate of aggregation. Conversely, repeated freeze-thaw cycles can also promote aggregation.

  • Ionic Strength: The concentration and type of salts in your buffer can influence peptide solubility and aggregation. Both very low and very high salt concentrations can sometimes promote aggregation.

  • Buffer Composition: The choice of buffer and the presence of certain excipients can either stabilize or destabilize the peptide.

Q3: How can I improve the solubility of this compound?

A3: To improve solubility and prevent aggregation, consider the following strategies:

  • Work at a Lower Concentration: If your experimental design allows, reducing the peptide concentration is often the simplest way to prevent aggregation.

  • Optimize Buffer pH: Ensure your buffer pH is at least 1-2 units away from the peptide's likely high pI. For Lactoferrin (17-41), using a slightly acidic buffer (e.g., pH 4-6) may improve solubility.

  • Use Solubilizing Agents/Excipients: The addition of certain excipients can help to keep the peptide in solution. See the table below for examples.

Excipient CategoryExamplesRecommended Starting ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50-100 mMCan reduce intermolecular interactions by binding to charged and hydrophobic regions.
Polyols/Sugars Glycerol, Mannitol, Sucrose5-10% (v/v) for GlycerolAct as cryoprotectants and stabilizers, reducing aggregation during freeze-thaw cycles and storage.
Non-denaturing Detergents Tween® 20, Triton™ X-1000.01-0.1% (v/v)Can help to solubilize hydrophobic peptides by forming micelles around them. Use with caution as they may interfere with some biological assays.

Q4: What is the recommended procedure for dissolving lyophilized this compound?

A4: For best results, follow this general protocol:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in a small amount of sterile, distilled water or a suitable solvent like DMSO to create a concentrated stock solution. Some suppliers suggest that Lactoferrin (17-41) is soluble in water at ≥ 2 mg/mL.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Dilute the stock solution to your final working concentration using your experimental buffer. It is recommended to add the peptide stock solution to the buffer, rather than the other way around.

Q5: What are the best storage conditions for this compound solutions?

A5: Proper storage is critical to maintaining the stability of your peptide solution.

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months to years): Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The addition of a cryoprotectant like glycerol (10-20%) can further enhance stability during frozen storage.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method for testing different buffer conditions to identify the optimal formulation for preventing this compound aggregation.

Objective: To determine the effect of pH and ionic strength on the solubility and stability of this compound.

Materials:

  • This compound, lyophilized powder

  • Sterile, distilled water

  • Buffer stock solutions (e.g., Acetate, Phosphate, Tris)

  • Sodium Chloride (NaCl)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

Procedure:

  • Prepare a concentrated stock solution of this compound in sterile water (e.g., 5 mg/mL).

  • Prepare a matrix of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • In a 96-well plate, add a small volume of the peptide stock solution to each buffer condition to achieve a final peptide concentration that is prone to aggregation (e.g., 1 mg/mL).

  • Incubate the plate at room temperature and monitor for aggregation over time (e.g., 0, 1, 4, and 24 hours) by measuring the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering due to aggregation.

  • Visually inspect the wells for any signs of precipitation.

  • The condition with the lowest absorbance and no visible precipitate is the most suitable buffer for your experiment.

Signaling Pathways and Logical Relationships

Factors Influencing Peptide Aggregation

The aggregation of peptides is a complex process influenced by a variety of intrinsic and extrinsic factors. The diagram below illustrates the key relationships between these factors and the propensity for a peptide to aggregate.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors seq Amino Acid Sequence (Hydrophobicity, Charge) agg Aggregation Propensity seq->agg pi Isoelectric Point (pI) pi->agg conc Peptide Concentration conc->agg ph Solution pH ph->agg temp Temperature temp->agg ionic Ionic Strength ionic->agg excipients Excipients / Additives excipients->agg

Caption: Factors influencing the aggregation of peptides in solution.

References

"Lactoferrin (17-41) acetate stability in different buffer systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lactoferrin (17-41) acetate in various experimental conditions. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during the handling and formulation of this antimicrobial peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of this compound, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of proteases or microbial contamination.[1] The peptide's sequence, which contains amino acids susceptible to degradation (e.g., oxidation of Methionine, deamidation of Glutamine), also plays a significant role. For optimal stability, it is recommended to store peptide solutions at low temperatures and within a suitable pH range.[1]

Q2: Which buffer system is generally recommended for formulating this compound?

A2: While specific stability data for this compound in a wide range of buffers is not extensively documented in publicly available literature, general principles for peptide formulation can be applied. For many peptides, slightly acidic conditions can be favorable.[1] Acetate buffers are often a good starting point for peptides at a pH around 4-5. However, the optimal buffer system should be determined empirically through stability studies. It is crucial to assess not only the chemical stability of the peptide but also its physical stability (e.g., solubility and aggregation).

Q3: How does pH impact the stability of this compound?

A3: The pH of the formulation is a critical parameter for peptide stability. For some antimicrobial peptides, a pH range of 5 to 7 is recommended for storage in solution.[1] Bovine lactoferricin, from which Lactoferrin (17-41) is derived, is generated under acidic conditions (pH 2-3) through pepsin digestion of the parent protein, lactoferrin.[2] However, its bactericidal activity can be inhibited at acidic pH.[3] Therefore, the optimal pH for stability may not be the same as the optimal pH for activity. A pH stability profile should be established to identify the range where degradation is minimized.

Q4: My this compound solution is showing a loss of activity over time. What could be the cause?

A4: A loss of biological activity can be attributed to several factors:

  • Chemical Degradation: The peptide may be undergoing hydrolysis, oxidation, or deamidation, leading to a modified structure with reduced or no activity.

  • Aggregation: Peptides can form soluble or insoluble aggregates, which are generally inactive and can be problematic for further use.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials, especially if stored in plastic containers at low concentrations. Using low-protein-binding tubes or adding a small amount of a non-ionic surfactant can mitigate this.

  • Improper Storage: Storing the peptide solution at room temperature or in direct light can accelerate degradation. It is generally recommended to store peptide stock solutions at -20°C or -80°C.[1]

Q5: Can I freeze-thaw my this compound solution multiple times?

A5: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from the same stock is necessary, the stability of the peptide under the specific freeze-thaw conditions should be validated.

Quantitative Data Summary

Buffer System (50 mM)pHTemperature (°C)Storage Duration% Remaining (Illustrative)
Acetate Buffer4.5430 days95%
Acetate Buffer4.52530 days80%
Phosphate Buffer6.0430 days90%
Phosphate Buffer6.02530 days70%
Phosphate-Buffered Saline (PBS)7.4430 days85%
Phosphate-Buffered Saline (PBS)7.42530 days60%

Experimental Protocols

Protocol 1: General Peptide Stability Assessment using RP-HPLC

This protocol outlines a general method for assessing the chemical stability of this compound in a given buffer system.

Objective: To quantify the percentage of intact this compound remaining over time under specific storage conditions.

Materials:

  • This compound

  • Selected buffer systems (e.g., sodium acetate, sodium phosphate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled incubator/refrigerator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple vials for each time point and storage condition to avoid repeated sampling from the same vial.

  • Storage:

    • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points:

    • At designated time points (e.g., 0, 7, 14, 30 days), remove one vial from each storage condition.

  • RP-HPLC Analysis:

    • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.

    • Inject a fixed volume of the peptide solution.

    • Run a linear gradient of Mobile Phase B to elute the peptide and any degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound at time zero.

    • At each subsequent time point, calculate the peak area of the intact peptide.

    • The percentage of remaining peptide is calculated as: (Peak Area at time 't' / Peak Area at time 0) * 100.

    • Observe the appearance of new peaks, which may indicate degradation products.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Peptide Stock Solution in Different Buffers storage Store Aliquots at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep->storage analysis Analyze Samples at Specific Time Points (t=0, 7, 14, 30 days) storage->analysis hplc RP-HPLC Analysis analysis->hplc ms Mass Spectrometry (Optional) analysis->ms data Calculate % Peptide Remaining hplc->data degradation Identify Degradation Products ms->degradation conclusion Determine Optimal Storage Conditions data->conclusion degradation->conclusion

Caption: Workflow for a typical peptide stability study.

Factors_Affecting_Stability cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors center Lactoferrin (17-41) Acetate Stability ph pH center->ph buffer Buffer Species & Ionic Strength center->buffer oxidation Oxidation center->oxidation hydrolysis Hydrolysis center->hydrolysis temp Temperature center->temp light Light Exposure center->light adsorption Adsorption to Surfaces center->adsorption aggregation Aggregation center->aggregation proteases Protease Contamination center->proteases microbial Microbial Growth center->microbial

Caption: Key factors influencing peptide stability in solution.

References

Technical Support Center: HPLC Purification of Synthetic Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic Lactoferrin (17-41) acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying synthetic this compound?

A1: Synthesizing peptides like Lactoferrin (17-41) can be challenging, leading to various impurities in the crude product.[1] Common impurities include deletion sequences (where an amino acid is missing), truncated peptides, and sequences with incomplete removal of protecting groups from the solid-phase synthesis.[1][2] These closely related impurities can be difficult to separate from the target peptide due to similar chromatographic behavior.[3] Additionally, the inherent properties of the peptide, such as its hydrophobicity and potential for aggregation, can pose challenges during HPLC purification.

Q2: Why is the choice of counter-ion, such as acetate, important?

A2: The counter-ion associated with a synthetic peptide can significantly influence its properties, including solubility, stability, and biological activity.[4] Acetate is often used as a replacement for trifluoroacetic acid (TFA), which is commonly used in reversed-phase HPLC but can be cytotoxic and negatively impact peptide stability.[4] The presence and concentration of the acetate counter-ion may need to be monitored and controlled in the final product, especially for pharmaceutical applications.[5][6]

Q3: What is a good starting point for developing an HPLC purification method for this compound?

A3: A good starting point is to perform a "scouting" gradient run using a reversed-phase column (e.g., C18).[7] This typically involves a broad gradient of an organic solvent like acetonitrile (ACN) in water, with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[7][8] An initial broad gradient, for instance from 5% to 95% ACN over 30 minutes, will help determine the approximate elution time of your target peptide and reveal the complexity of the impurity profile.[7]

Troubleshooting Guides

Issue 1: Poor Peak Resolution / Co-eluting Peaks

You observe that the peak for Lactoferrin (17-41) is not well separated from impurity peaks.

Possible Causes & Solutions:

Cause Solution
Gradient is too steep. Create a shallower, more focused gradient around the elution point of your peptide.[7][9] For example, if the peptide elutes at 40% Acetonitrile (ACN) in a scouting run, try a gradient of 30-50% ACN over a longer period (e.g., 20-30 minutes).[7]
Inappropriate mobile phase. Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[10] Adjusting the pH of the mobile phase can also significantly impact the retention and peak shape of peptides by altering the ionization state of acidic or basic residues.[11]
Suboptimal column chemistry. Try a different stationary phase. If using a C18 column, consider a C8, C4, or a phenyl-hexyl column, which offer different hydrophobic selectivity. For larger peptides, wide-pore (300 Å) silica is generally recommended over smaller pore (100 Å) silica.[8][12]
Temperature fluctuations. Control the column temperature. Increasing the temperature can improve peak resolution and decrease viscosity, but it's important to ensure the peptide is stable at higher temperatures.[8][13]
Issue 2: Peak Tailing

The peaks in your chromatogram are asymmetrical with a pronounced "tail."

Possible Causes & Solutions:

Cause Solution
Secondary interactions with the column. Basic compounds, like peptides with amine groups, can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[14] Operating at a lower pH (e.g., 2-3) can protonate these silanols and minimize this interaction.[14][15] Using a highly deactivated, end-capped column can also help.[14]
Column overload. Injecting too much sample can lead to peak distortion.[16][17] Try diluting the sample or reducing the injection volume.
Column degradation or contamination. A void at the head of the column or contamination on the inlet frit can cause peak tailing.[15][16] Try flushing the column with a strong solvent or, if a void is suspected, reversing the column (if the manufacturer allows) and flushing it to waste.[14] If the problem persists, the column may need to be replaced.[15]
Inappropriate injection solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17]
Issue 3: Low Yield After Purification

The amount of purified this compound recovered is lower than expected.

Possible Causes & Solutions:

Cause Solution
Poor solubility of the peptide. Ensure the peptide is fully dissolved before injection. Peptides can sometimes precipitate on the column, especially at high concentrations. Consider adjusting the pH or adding a small amount of organic solvent to the sample diluent.
Peptide adsorption to surfaces. Peptides can be "sticky" and adsorb to vials, tubing, and the column itself. Using low-adsorption vials and minimizing system dead volume can help.
Overly aggressive fractionation. If fractions are collected too narrowly, some of the target peptide may be discarded with adjacent impurities. Analyze fractions on the leading and trailing edges of the main peak to ensure you are not losing product.
Degradation of the peptide. If the mobile phase conditions are too harsh (e.g., extreme pH) or the purification takes a very long time, the peptide may degrade. Ensure the stability of your peptide under the chosen purification conditions.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative scale).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical scale (adjust for preparative scale).

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Optimization: Based on the retention time of the target peptide in the scouting run, design a focused, shallower gradient to improve resolution.[7][18]

Protocol 2: Salt Exchange from TFA to Acetate

For applications where the TFA counter-ion is undesirable, it can be exchanged for acetate.

  • Pool the HPLC fractions containing the purified peptide-TFA salt and lyophilize.

  • Dissolve the lyophilized peptide in a buffered solution containing a high concentration of acetate, for example, 0.1 M acetic acid.

  • Utilize a suitable technique like ion-exchange chromatography to perform the salt exchange.[19]

  • Alternatively, repeated lyophilization from a dilute acetic acid solution (e.g., 0.1 M) can also facilitate the exchange, though it may be less efficient.

  • Confirm the exchange and purity by HPLC and mass spectrometry.

Visualizations

General HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing Crude_Peptide Crude Synthetic Lactoferrin (17-41) Dissolve Dissolve in Initial Mobile Phase Crude_Peptide->Dissolve Scouting Scouting Gradient Run Dissolve->Scouting Inject Optimize Optimize Gradient Scouting->Optimize Identify tR Purify Preparative Run Optimize->Purify Collect Fraction Collection Purify->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 95% Lyophilize Lyophilization Pool->Lyophilize Final_Product Pure Peptide (Acetate Form) Lyophilize->Final_Product

Caption: Workflow for HPLC purification of synthetic peptides.

Troubleshooting Logic for Poor Resolution

Resolution_Troubleshooting Start Poor Peak Resolution Check_Gradient Is the gradient shallow enough around tR? Start->Check_Gradient Adjust_Gradient Decrease gradient slope (e.g., 0.5-1% B/min) Check_Gradient->Adjust_Gradient No Check_Mobile_Phase Does changing the organic solvent help? Check_Gradient->Check_Mobile_Phase Yes Resolved Resolution Improved Adjust_Gradient->Resolved Change_Solvent Switch from ACN to MeOH or vice-versa Check_Mobile_Phase->Change_Solvent No Check_Column Is the column chemistry optimal? Check_Mobile_Phase->Check_Column Yes Change_Solvent->Resolved Change_Column Try a different stationary phase (e.g., C8, Phenyl) Check_Column->Change_Column No Check_Temp Have you tried adjusting temperature? Check_Column->Check_Temp Yes Change_Column->Resolved Adjust_Temp Increase temperature (e.g., to 40-50 °C) Check_Temp->Adjust_Temp No Check_Temp->Resolved Yes Adjust_Temp->Resolved

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Lactoferrin (17-41) Acetate & Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of divalent cations on the experimental activity of Lactoferrin (17-41) acetate, also known as Lactoferricin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a synthetic peptide corresponding to the amino acid residues 17-41 of bovine lactoferrin.[1] This peptide, also known as Lactoferricin B, is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[2] It is also reported to have anti-inflammatory and antitumor activities.[1][3] Its mechanism of action primarily involves the disruption of microbial cell membranes.[4][5]

Q2: How do divalent cations affect the antimicrobial activity of this compound?

A2: Divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺) can reduce the antimicrobial effectiveness of this compound.[2][6] This is thought to occur because these cations stabilize the outer membrane of Gram-negative bacteria by binding to the negatively charged lipopolysaccharide (LPS) molecules.[7] This stabilization makes it more difficult for the cationic peptide to disrupt the membrane and exert its bactericidal effect.[7]

Q3: Are there specific concentrations of divalent cations that are known to inhibit the activity of this compound?

A3: Yes, the inhibitory effect of divalent cations is concentration-dependent. While specific quantitative data is limited, studies have shown that the antibacterial effectiveness of lactoferricin B is reduced in the presence of Na+, K+, Mg²⁺, or Ca²⁺ ions.[2] One study on the anti-invasive effect of lactoferricin B demonstrated that its activity was reversed when the medium was supplemented with Ca²⁺, Mg²⁺, and Fe²⁺ ions, which diminished its binding affinity.[8]

Q4: Does the acetate salt form of Lactoferrin (17-41) influence its activity in the presence of divalent cations?

A4: The acetate counter-ion is generally considered to have a negligible effect on the biological activity of the peptide, which is primarily determined by its amino acid sequence and structure. The key interactions with bacterial membranes and divalent cations are driven by the cationic and amphipathic nature of the peptide itself.

Q5: Can Lactoferrin (17-41) modulate host cell signaling pathways?

A5: Yes, the parent molecule, lactoferrin, is known to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammatory responses.[9] Lactoferrin can interfere with the activation of these pathways by binding to microbial molecules like LPS, thus preventing them from triggering an inflammatory cascade.[9] While specific data for the 17-41 fragment is less abundant, as a key bioactive region of lactoferrin, it is plausible that it contributes to these immunomodulatory effects.

Troubleshooting Guides

Issue 1: Reduced or No Antimicrobial Activity Observed

Possible Cause 1: Presence of Divalent Cations in the Experimental Medium.

  • Troubleshooting Tip: Standard culture media, such as Mueller-Hinton Broth (MHB), can contain significant concentrations of Ca²⁺ and Mg²⁺. For sensitive experiments, consider using a cation-adjusted or cation-free medium. Alternatively, you can chelate the divalent cations by adding a chelating agent like EDTA, though this may have its own effects on the bacteria. One study showed that 1 mM EDTA could kill a significant percentage of E. coli and S. aureus on its own.[10][11]

Possible Cause 2: Peptide Adsorption to Labware.

  • Troubleshooting Tip: Cationic peptides like Lactoferrin (17-41) can adsorb to negatively charged surfaces like polystyrene. Use polypropylene or low-protein-binding microplates and tubes for your experiments to minimize loss of the peptide.

Possible Cause 3: Improper Peptide Storage or Handling.

  • Troubleshooting Tip: Store the lyophilized peptide at -20°C or lower. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a dilute acetic acid solution) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent or Non-Reproducible MIC Values

Possible Cause 1: Variability in Inoculum Preparation.

  • Troubleshooting Tip: Ensure a consistent bacterial inoculum density for each experiment. Standard protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, recommend an initial inoculum of approximately 5 x 10⁵ CFU/mL.

Possible Cause 2: Peptide Aggregation.

  • Troubleshooting Tip: High concentrations of salts, including divalent cations, can sometimes lead to peptide aggregation. Visually inspect your peptide solutions for any precipitation after adding divalent cations. If aggregation is suspected, consider preparing fresh solutions and adding the components in a different order, or gently vortexing the mixture.

Possible Cause 3: Bacterial Strain Variability.

  • Troubleshooting Tip: The susceptibility of different bacterial strains to Lactoferrin (17-41) can vary. Always use a well-characterized reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) as a control in your experiments.

Data Presentation

Table 1: Antimicrobial Activity of Lactoferricin B (Lactoferrin 17-41) against various bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592262.5[12]
Escherichia coliO1112000 (as intact LF)[13]
Klebsiella pneumoniaeATCC 435215.6[12]
Pseudomonas aeruginosaATCC 2785362.5[12]
Staphylococcus aureus--[14][15][16]

Note: The MIC values can be influenced by the specific experimental conditions, including the culture medium used.

Table 2: Qualitative Effect of Divalent Cations on Lactoferricin B Activity.

CationEffect on Antimicrobial ActivityProposed MechanismReference
Ca²⁺ReducedStabilization of bacterial outer membrane (LPS)[2][6][7]
Mg²⁺ReducedStabilization of bacterial outer membrane (LPS)[2][6][7]
Fe²⁺/Fe³⁺Reduced-[6][8]

Currently, there is a lack of publicly available, structured quantitative data detailing the precise impact of varying divalent cation concentrations on the MIC of Lactoferrin (17-41).

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Lactoferrin (17-41) against aerobic bacteria.

Materials:

  • This compound

  • Sterile, distilled water or 0.02% acetic acid

  • Mueller-Hinton Broth (MHB), cation-adjusted or prepared without divalent cations for specific experiments

  • Bacterial strain of interest

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Lactoferrin (17-41) Stock Solution:

    • Dissolve the lyophilized peptide in sterile distilled water or 0.02% acetic acid to a stock concentration of 1 mg/mL.

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

    • Prepare serial dilutions of the stock solution in the appropriate MHB.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, pick a few colonies and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • MIC Plate Setup:

    • Add 100 µL of MHB to each well of a 96-well polypropylene plate.

    • Add 100 µL of the highest concentration of the peptide solution to the first well of each row and perform serial twofold dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Investigating the Effect of Divalent Cations on MIC

Procedure:

  • Prepare MHB supplemented with various concentrations of the divalent cation of interest (e.g., CaCl₂ or MgCl₂ at 0, 1, 2, 5, and 10 mM).

  • Follow the Broth Microdilution Assay protocol (Protocol 1) using the cation-supplemented MHB for all dilutions and bacterial suspensions.

  • Determine the MIC of Lactoferrin (17-41) for each cation concentration.

  • Compare the MIC values to quantify the inhibitory effect of the divalent cations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Peptide_Prep Prepare Lactoferrin (17-41) Stock Solution Serial_Dilution Serial Dilution of Peptide in Cation-Supplemented MHB Peptide_Prep->Serial_Dilution Bacteria_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate with Bacteria Bacteria_Prep->Inoculation Media_Prep Prepare MHB with varying [Divalent Cation] Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC (Visual or OD600) Incubation->Read_MIC Data_Analysis Compare MICs across [Divalent Cation] Read_MIC->Data_Analysis

Caption: Workflow for determining the effect of divalent cations on the MIC of Lactoferrin (17-41).

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling (Host Cell) LF1741 Lactoferrin (17-41) Bacterial_Membrane Gram-Negative Bacterial Outer Membrane LF1741->Bacterial_Membrane Disrupts LPS LPS LF1741->LPS Binds & Neutralizes Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Divalent_Cations->LPS Stabilizes TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response Leads to NFkB_Pathway->Inflammatory_Response Leads to

Caption: Proposed mechanism of action and interference by divalent cations.

References

"Lactoferrin (17-41) acetate storage and handling best practices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Lactoferrin (17-41) acetate, also known as Lactoferricin B acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide fragment corresponding to amino acid residues 17-41 of bovine lactoferrin.[1] It is also known as Lactoferricin B (LfcinB) acetate.[2] This peptide exhibits a wide range of antimicrobial activity against Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[2][3] It also demonstrates antitumor activities.[2][3]

Q2: What is the proper way to store this compound powder?

A2: this compound powder should be stored in a tightly sealed container, protected from moisture and light.[2] For long-term storage, it is recommended to keep the powder at -80°C for up to 2 years or at -20°C for up to 1 year.[2]

Q3: How should I store reconstituted this compound solutions?

A3: Stock solutions of this compound should be stored sealed and protected from moisture and light.[2] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to prepare fresh solutions for each experiment to avoid degradation.[4]

Q4: What solvents can I use to reconstitute this compound?

A4: this compound is soluble in water and DMSO.[2][5] For in vitro studies, sterile water is a suitable solvent.[2] For in vivo applications, a formulation of DMSO, PEG300, Tween 80, and saline/PBS/ddH₂O may be used.[6]

Q5: Are there any special considerations when using DMSO for reconstitution?

A5: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly impact the solubility of the peptide. It is crucial to use newly opened or anhydrous DMSO for preparing stock solutions to ensure complete dissolution.[2][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty dissolving the peptide 1. Incorrect solvent. 2. Hygroscopic DMSO used. 3. Peptide has degraded due to improper storage.1. Ensure you are using a recommended solvent such as sterile water or high-purity DMSO. 2. Use a fresh, unopened vial of anhydrous DMSO.[2][5] Warming the solution to 60°C and sonication may aid dissolution in DMSO.[5] 3. Verify that the peptide has been stored according to the recommended conditions. If degradation is suspected, use a fresh vial.
Reduced or no biological activity 1. Improper storage of peptide powder or solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the experiment.1. Always store the peptide at the recommended temperatures and protect it from light and moisture.[2] Prepare fresh solutions for experiments whenever possible.[4] 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. 3. Recalculate and verify the dilutions from your stock solution.
Precipitation observed in the final experimental medium 1. The solubility of the peptide is lower in the final buffer or medium. 2. The concentration of the organic solvent (e.g., DMSO) is too high in the final medium, causing precipitation of other components.1. Perform a solubility test in the final experimental buffer before proceeding with the full experiment. 2. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.

Quantitative Data Summary

Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder -80°C2 yearsSealed, away from moisture and light.[2]
-20°C1 yearSealed, away from moisture and light.[2]
In Solvent -80°C6 monthsSealed, away from moisture and light.[2]
-20°C1 monthSealed, away from moisture and light.[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments

  • Preparation: Before opening, bring the vial of this compound powder to room temperature.

  • Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm filter.[2]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of Stock Solutions in DMSO

  • Preparation: Allow the vial of this compound to equilibrate to room temperature.

  • Solvent Addition: Use a fresh, unopened vial of anhydrous DMSO. Add the required volume to the peptide to obtain the desired stock concentration.

  • Dissolution: Gently vortex the vial. If solubility is an issue, the solution can be warmed to 60°C and sonicated.[5]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_receipt_storage Receiving and Storage cluster_reconstitution Reconstitution cluster_experiment Experimental Use cluster_disposal Disposal receive Receive Peptide store_powder Store Powder at -20°C or -80°C (Protect from light and moisture) receive->store_powder reconstitute Reconstitute in Sterile Water or Anhydrous DMSO store_powder->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Solution at -20°C or -80°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw dilute Dilute to Final Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment dispose Dispose of Unused Peptide and Contaminated Materials (Follow Institutional Guidelines) experiment->dispose

Caption: Experimental workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Signaling lfcin Lactoferrin (17-41) membrane Bacterial Cell Membrane lfcin->membrane Disruption tlr4 TLR4 lfcin->tlr4 Inhibition of LPS binding mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response nfkb->inflammation

Caption: Simplified signaling pathways of Lactoferrin (17-41).

References

"Minimizing degradation of Lactoferrin (17-41) acetate during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the degradation of Lactoferrin (17-41) acetate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as Lactoferricin B acetate, is a cationic antimicrobial peptide derived from the N-terminal region of bovine lactoferrin. Its biological activity, which includes antimicrobial and anti-tumor properties, is critically dependent on its structural integrity. Degradation through hydrolysis, oxidation, or enzymatic action can lead to a loss of function, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary pathways of this compound degradation?

The main degradation pathways for this compound include:

  • Enzymatic Degradation: Susceptibility to cleavage by proteases, such as pepsin and trypsin, which may be present in cell culture media or biological samples.

  • Hydrolysis: Chemical breakdown of peptide bonds, which is often catalyzed by acidic or basic conditions. The peptide bond is generally most stable at a pH of 4-6.

  • Oxidation: The methionine (Met) and tryptophan (Trp) residues in the Lactoferrin (17-41) sequence are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.

  • Aggregation/Precipitation: Peptides can aggregate and precipitate out of solution, especially at high concentrations, near their isoelectric point (pI), or due to improper storage, leading to a loss of active compound.

Q3: How should I prepare stock solutions of this compound?

For optimal stability, dissolve lyophilized this compound in a sterile, high-purity solvent. Water and DMSO are common solvents.[1] If using water, it is recommended to filter-sterilize the stock solution through a 0.22 μm filter before use.[1] To aid dissolution, gentle warming and sonication can be applied.[1] For peptides prone to oxidation, using deoxygenated buffers is a good practice.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to prevent degradation.

  • Lyophilized Powder: Store at -20°C or -80°C, protected from moisture and light.[1]

  • Stock Solutions: For long-term storage, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Inconsistent Results

If you observe a decline in the expected biological activity of your this compound or see high variability between experiments, it is likely due to peptide degradation.

Potential Causes and Solutions

Potential CauseTroubleshooting Step
Enzymatic Degradation If your experimental system contains proteases (e.g., cell culture with serum, tissue homogenates), consider adding a broad-spectrum protease inhibitor cocktail. Ensure the inhibitors are compatible with your assay.
Chemical Degradation (Hydrolysis/Oxidation) Optimize the pH of your experimental buffer to be within the 4-6 range to minimize hydrolysis. For oxidation-sensitive peptides, prepare solutions in deoxygenated buffers and store under an inert gas like argon or nitrogen.
Improper Storage Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Ensure storage at or below -20°C and protect from light.
Adsorption to Surfaces Peptides can adsorb to plastic or glass surfaces. Consider using low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers can also help, but check for compatibility with your experiment.
Issue 2: Peptide Precipitation or Aggregation

The appearance of visible precipitates or cloudiness in your peptide solution indicates that the peptide is coming out of solution, which will significantly impact the effective concentration.

Potential Causes and Solutions

Potential CauseTroubleshooting Step
pH is near the Isoelectric Point (pI) The pI of Lactoferricin B is high (around 11.84).[2] Ensure your buffer pH is at least 2 units away from the pI. For this cationic peptide, a neutral to slightly acidic pH is generally suitable.
High Peptide Concentration Attempt to dissolve the peptide at a lower concentration. It is easier to dilute a stock solution than to redissolve a precipitate.
Inappropriate Solvent If the peptide is not fully dissolving in an aqueous buffer, a small amount of an organic solvent like DMSO can be added to the stock solution before further dilution in your experimental buffer. Always check the tolerance of your experimental system to the organic solvent.
Temperature Fluctuations Maintain consistent storage temperatures. Avoid leaving peptide solutions at room temperature for extended periods.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or in the presence of enzymes).

Materials:

  • This compound

  • High-purity water and acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a C18 or C4 reverse-phase column and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% TFA).

  • Incubation Conditions: Dilute the stock solution to the final experimental concentration in different buffers (e.g., pH 4, 7, 9) or under different temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition. Immediately quench any enzymatic reactions if present (e.g., by adding a strong acid like TFA or by rapid freezing). Store samples at -80°C until analysis.

  • RP-HPLC Analysis:

    • Set up the HPLC system with a C18 or C4 column.

    • Use a mobile phase system, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Run a linear gradient (e.g., 5% to 65% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the peak area at time 0.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Peptide Stock Solution prep_exp Dilute to Experimental Concentrations in Buffers prep_stock->prep_exp incubate Incubate at Desired Temperatures (4°C, 25°C, 37°C) prep_exp->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling quench Quench Reaction & Store at -80°C sampling->quench hplc Analyze by RP-HPLC quench->hplc data Integrate Peak Area of Intact Peptide hplc->data kinetics Calculate % Remaining & Determine Degradation Rate data->kinetics

Caption: Workflow for assessing peptide stability.

Degradation_Pathways Key Degradation Factors cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors center Lactoferrin (17-41) Acetate Stability Temp Temperature center->Temp Denaturation Light Light Exposure center->Light Photodegradation FreezeThaw Freeze-Thaw Cycles center->FreezeThaw Aggregation pH pH (Hydrolysis) center->pH Cleavage Oxidation Oxidation center->Oxidation Modification Ionic_Strength High Ionic Strength center->Ionic_Strength Reduced Activity Proteases Proteases center->Proteases Enzymatic Cleavage

Caption: Factors influencing peptide degradation.

References

Technical Support Center: Controlling Endotoxin in Lactoferrin (17-41) Acetate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling endotoxin contamination in Lactoferrin (17-41) acetate samples.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern for this compound samples?

A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] They are common contaminants in laboratory settings and can be introduced through water, air, reagents, and labware.[2] For researchers working with this compound, a peptide with antimicrobial and antitumor activities, endotoxin contamination is a critical issue.[4][5] Endotoxins can elicit strong immune responses, leading to inflammation, fever, and even septic shock in vivo.[1][3][6] In vitro, they can cause variable and misleading experimental results by stimulating the release of tissue factors and affecting cell signaling pathways.[2][3][7]

Q2: What are the common sources of endotoxin contamination in a laboratory setting?

A2: Endotoxin contamination can arise from various sources within a laboratory. Key sources include:

  • Water: Non-pyrogen-free water is a major source of endotoxins.

  • Reagents and Media: Cell culture media, serum (especially fetal bovine serum), and other biological reagents can harbor endotoxins.[2]

  • Plasticware and Glassware: Reusable glassware and disposable plasticware can be contaminated if not properly depyrogenated.[2]

  • Personnel: Bacteria present on skin and in saliva can be introduced into samples through improper handling.

  • Air: Airborne bacteria can also contribute to contamination.[2]

Q3: How can I detect endotoxin levels in my this compound samples?

A3: The most widely used method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[2][8] This test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab, which clots in the presence of endotoxin.[1][8] There are several variations of the LAL assay:

  • Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxin.[9][10]

  • Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the clot forms.[10]

  • Chromogenic Method: A quantitative assay where the enzymatic reaction caused by endotoxin cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[6][8]

Q4: What are the acceptable endotoxin limits for my experiments?

A4: Acceptable endotoxin limits depend on the application. The limits are typically expressed in Endotoxin Units (EU) per milliliter (EU/mL) or per milligram of product (EU/mg). The threshold for pyrogenic response in humans is approximately 5 EU/kg.[11][12] For preclinical animal studies, specific limits are derived based on this threshold.[12] A quick reference chart for endotoxin limits for various animal models is available.[12] For in vivo work in mice, a commonly accepted threshold is <0.1 EU/µg of protein.[13] For intrathecal injections, the limit is much stricter at 0.2 EU/kg.[10][11]

Troubleshooting Guides

Problem: High endotoxin levels detected in the final this compound product.

Possible Cause Troubleshooting Step
Contaminated Starting Material Test the raw lactoferrin for endotoxin levels before processing.
Contaminated Reagents or Buffers Use only pyrogen-free water and reagents. Test all buffers and solutions for endotoxin contamination.
Improper Labware Handling Use certified pyrogen-free disposable plasticware. For glassware, depyrogenate by dry heat (e.g., 250°C for at least 30 minutes).
Ineffective Endotoxin Removal Optimize the endotoxin removal protocol. Consider a multi-step approach combining methods like affinity chromatography and ultrafiltration. A patented method for lactoferrin involves flocculation followed by membrane separation and affinity chromatography, which can achieve a removal rate of 99.99%.[14][15]

Problem: Inconsistent or unreliable results in cell-based assays.

Possible Cause Troubleshooting Step
Low-level Endotoxin Contamination Even low levels of endotoxin can affect sensitive cell lines.[3] Quantify endotoxin levels using a sensitive LAL assay (e.g., chromogenic) with a detection limit as low as 0.01 EU/mL.[1]
Interference with the Assay Lactoferrin itself can bind to LPS, which may interfere with some assays.[16][17] Perform a product inhibition/enhancement test to ensure the sample is not interfering with the LAL assay.[9]

Quantitative Data Summary

Table 1: Endotoxin Removal Efficiency of Different Methods

Method Removal Efficiency Reference
Phase Separation (Triton X-114)45-99%[18]
Ultrafiltration28.9-99.8%[18][19]
Adsorption (Activated Carbon)93.5%[18]
Flocculation + Membrane Separation (for Lactoferrin)96.51-99.33%[14]
Flocculation + Membrane Separation + Affinity Chromatography (for Lactoferrin)99.99%[14][15]

Table 2: Common Endotoxin Limits

Application Endotoxin Limit Reference
Human Intravenous/Intramuscular5 EU/kg[11][12]
Human Intrathecal0.2 EU/kg[10][11]
Water for Injection0.25 EU/mL[11]
In vivo mouse studies<0.1 EU/µg protein[13]

Experimental Protocols

Protocol 1: Endotoxin Detection using the Gel-Clot LAL Assay

This protocol provides a general procedure for the qualitative or semi-quantitative detection of endotoxin.

Materials:

  • LAL Reagent (Gel-Clot)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (LRW)

  • Depyrogenated glass test tubes (10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Reconstitution: Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions.

  • Standard Curve: Prepare a series of two-fold dilutions of the CSE in LRW to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).

  • Sample Preparation: Dilute the this compound sample with LRW. A dilution series may be necessary.

  • Assay:

    • Pipette 0.1 mL of each standard, sample dilution, and a negative control (LRW) into separate reaction tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.

    • Gently mix and place the tubes in the 37°C bath.

  • Incubation: Incubate undisturbed for 60 minutes.

  • Reading Results: Carefully invert each tube 180°. A positive result is the formation of a solid gel that remains intact. A negative result is the absence of a solid gel.[9]

  • Interpretation: The endotoxin concentration in the sample is calculated by multiplying the lysate sensitivity by the highest dilution factor of the sample that gives a positive result.

Protocol 2: Two-Step Endotoxin Removal from Lactoferrin Samples

This protocol is based on a patented method for endotoxin removal from lactoferrin products.[14][15]

Step 1: Flocculation and Membrane Separation

  • Dissolution: Dissolve the this compound sample in a lactoferrin aqueous solution.

  • Flocculation: Add a flocculant (e.g., a combination of salts like magnesium chloride and sodium chloride, and a colloid like gellan gum or pectin) to the solution to induce the formation of high molecular weight endotoxin polymers and aggregates.[15]

  • Incubation: Allow the solution to stand for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 10-25°C) to allow for complete aggregate formation.[15]

  • Membrane Separation: Use microfiltration or ultrafiltration with an appropriate molecular weight cutoff (e.g., 0.1–1.4 µm for microfiltration or a high molecular weight cutoff for ultrafiltration) to separate the endotoxin aggregates from the lactoferrin solution.[14][15]

Step 2: Affinity Chromatography

  • Column Preparation: Use an affinity chromatography resin with high affinity for endotoxin, such as polylysine affinity resin.[14]

  • Sample Loading: Adjust the pH and conductivity of the lactoferrin solution from Step 1 and load it onto the equilibrated chromatography column.

  • Elution: The lactoferrin, which has a weaker affinity for the resin, will pass through the column while the endotoxin remains bound.

  • Regeneration: Regenerate the column according to the manufacturer's instructions to remove the bound endotoxin.

Visualizations

Endotoxin_Detection_Workflow cluster_prep Sample & Reagent Preparation cluster_assay LAL Assay Procedure cluster_results Results & Interpretation Sample Lactoferrin (17-41) Acetate Sample Dilution Prepare Sample & CSE Dilutions Sample->Dilution LRW LAL Reagent Water LRW->Dilution CSE Control Standard Endotoxin (CSE) CSE->Dilution LAL LAL Reagent Addition Add Sample/Standard & LAL to Tubes LAL->Addition Dilution->Addition Incubation Incubate at 37°C Addition->Incubation Reading Read Results (Gel Formation) Incubation->Reading Positive Positive Result (Gel Clot) Reading->Positive Endotoxin Present Negative Negative Result (No Clot) Reading->Negative Endotoxin Absent Calculation Calculate Endotoxin Concentration Positive->Calculation

Caption: Workflow for Endotoxin Detection using the LAL Gel-Clot Assay.

Endotoxin_Removal_Workflow Start Contaminated Lactoferrin (17-41) Sample Flocculation Step 1: Flocculation (Add salts & colloids) Start->Flocculation MembraneSep Step 2: Membrane Separation (Ultrafiltration/Microfiltration) Flocculation->MembraneSep Intermediate Partially Purified Lactoferrin Solution MembraneSep->Intermediate Waste Endotoxin Aggregates (Removed) MembraneSep->Waste AffinityChrom Step 3: Affinity Chromatography (e.g., Polylysine resin) Intermediate->AffinityChrom End Endotoxin-Free Lactoferrin (17-41) AffinityChrom->End Waste2 Bound Endotoxin (Removed) AffinityChrom->Waste2

Caption: Two-Step Endotoxin Removal Process for Lactoferrin Samples.

References

Technical Support Center: The Influence of pH on Lactoferrin (17-41) Acetate's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antimicrobial activity of Lactoferrin (17-41) acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antimicrobial activity?

A1: this compound is the acetate salt of a synthetic peptide corresponding to amino acid residues 17-41 of bovine lactoferrin. This peptide, also known as Lactoferricin B, exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes.

Q2: How does pH generally affect the antimicrobial activity of lactoferrin and its derivatives?

A2: The antimicrobial activity of lactoferrin and its derived peptides is known to be influenced by pH. While the parent lactoferrin protein often shows enhanced activity at slightly acidic pH (around 5.0-6.0), the activity of its peptide fragment, Lactoferricin B (17-41), can vary. Some studies suggest that Lactoferricin B is most effective under slightly alkaline conditions (pH 7.5) against certain bacteria like E. coli O111[2]. Conversely, other reports indicate that the bactericidal activity of Lactoferricin B can be inhibited at acidic pH[3]. This highlights the importance of optimizing pH for the specific microorganism and experimental conditions.

Q3: Does the acetate salt form of Lactoferrin (17-41) influence its activity at different pH levels?

A3: The acetate counter-ion may influence the peptide's solubility and stability in solution, which can in turn affect its antimicrobial activity at different pH values. Acetate itself can have minor antibacterial properties, but its primary impact in this context is likely through its effect on the formulation's pH and the peptide's charge and conformation. The net charge of the peptide, which is crucial for its initial interaction with the negatively charged bacterial membrane, is directly influenced by the pH of the medium.

Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Cause Troubleshooting Step
Inaccurate pH of the medium Verify the final pH of the assay medium after all components, including the peptide solution, have been added. Use a calibrated pH meter. Ensure the buffering capacity of the medium is sufficient to maintain a stable pH throughout the incubation period.
Peptide instability or precipitation Visually inspect the wells for any signs of precipitation after adding the peptide stock solution to the medium. Test the solubility of this compound at the desired pH and concentration before starting the MIC assay. Prepare fresh stock solutions for each experiment.
Inconsistent inoculum preparation Standardize the bacterial inoculum density using a spectrophotometer (e.g., to an OD600 of 0.5) and then diluting to the final required concentration. Ensure the bacterial culture is in the logarithmic growth phase.
Interaction with assay components Components of the culture medium (e.g., divalent cations like Mg2+ and Ca2+) can reduce the effectiveness of the peptide[2]. Consider using a minimal medium or a medium with a defined low salt concentration for initial screenings.
Contamination Use aseptic techniques throughout the procedure. Include a sterility control (medium only) and a growth control (medium with inoculum, no peptide) in every assay.
Issue 2: No Antimicrobial Activity Observed
Possible Cause Troubleshooting Step
Sub-optimal pH for activity Test a range of pH values (e.g., 5.5, 6.5, 7.5) to determine the optimal pH for antimicrobial activity against your target organism. The peptide's effectiveness can be highly pH-dependent[2][3].
Peptide degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High inoculum density A high concentration of bacteria can overwhelm the antimicrobial effect of the peptide. Ensure the inoculum size is within the recommended range for MIC assays (typically around 5 x 10^5 CFU/mL).
Intrinsic resistance of the microorganism Some bacterial species or strains are naturally resistant to certain antimicrobial peptides[2]. Verify the activity of your peptide against a known susceptible control strain (e.g., E. coli ATCC 25922).

Quantitative Data Summary

The following table summarizes available data on the antimicrobial activity of Lactoferricin B. It is important to note that the specific salt form (acetate) is not always mentioned in the literature, and data across a systematic pH range is limited.

MicroorganismStrainMIC (µg/mL)pHReference
Escherichia coliATCC 2592230Not Specified[1]
Escherichia coliO111Variable (0.3-150)5.5 - 7.5[2]
Salmonella enteritidisNot SpecifiedVariable (0.3-150)Not Specified[2]
Klebsiella pneumoniaeNot SpecifiedVariable (0.3-150)Not Specified[2]
Pseudomonas aeruginosaNot SpecifiedVariable (0.3-150)Not Specified[2]
Staphylococcus aureusNot SpecifiedVariable (0.3-150)Not Specified[2]

Note: The wide range of MIC values reported highlights the significant influence of experimental conditions, including the specific strain and culture medium used[2]. Researchers are strongly encouraged to determine the MIC of this compound under their own experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Varying pH

This protocol outlines the broth microdilution method to determine the MIC of this compound at different pH values.

Materials:

  • This compound

  • Sterile, deionized water or appropriate solvent for stock solution

  • Target microorganism

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile buffers to adjust pH (e.g., phosphate buffer for pH 6.0-8.0, acetate buffer for pH 4.0-5.5)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Calibrated pH meter

Procedure:

  • Preparation of Peptide Stock Solution: Dissolve this compound in a sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of pH-Adjusted Media: Prepare the growth medium and adjust the pH to the desired values (e.g., 5.5, 6.5, 7.5) using the appropriate sterile buffers. Verify the final pH with a calibrated pH meter.

  • Preparation of Bacterial Inoculum:

    • Culture the target microorganism overnight in the appropriate growth medium.

    • Dilute the overnight culture in fresh, pH-adjusted medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate pH-adjusted medium to all wells of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The last well in each row should contain only medium and will serve as a growth control. A separate well with medium only will be the sterility control.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Peptide_Stock Prepare Peptide Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate Peptide_Stock->Serial_Dilution Media_pH Prepare pH-Adjusted Growth Media Media_pH->Serial_Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome Peptide Lactoferrin (17-41) (Cationic at physiological pH) Binding Electrostatic Binding Peptide->Binding pH influences peptide charge Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Permeabilization & Pore Formation Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for Lactoferrin (17-41).

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry for the Sequence Verification of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the sequence verification of the synthetic peptide Lactoferrin (17-41) acetate. Lactoferrin (17-41), also known as Lactoferricin B, is a 25-amino acid peptide derived from bovine lactoferrin with the sequence FKCRRWQWRMKKLGAPSITCVRRAF. Accurate sequence verification is a critical step in the quality control and development of this therapeutic peptide. This document outlines the performance of common mass spectrometry platforms, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical method for their needs.

Performance Comparison of Mass Spectrometry Techniques

The two primary mass spectrometry techniques for peptide sequence analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific experimental goals, sample complexity, and desired level of detail.[1]

Parameter MALDI-TOF LC-MS/MS (e.g., ESI-Q-TOF, Orbitrap) Key Considerations for Lactoferrin (17-41)
Primary Application Peptide Mass Fingerprinting (PMF), Molecular Weight DeterminationDe Novo Sequencing, Sequence Confirmation, Post-Translational Modification (PTM) AnalysisLC-MS/MS is superior for definitive sequence verification due to its fragmentation capabilities.[2][3]
Mass Accuracy Good (typically < 50 ppm with internal calibration)[4]Excellent (typically < 5 ppm)High mass accuracy from LC-MS/MS is crucial for confident identification of the peptide and any potential impurities or modifications.[5]
Sequence Coverage Indirectly inferred from peptide massesHigh (often approaching 100% for synthetic peptides)LC-MS/MS provides direct sequence information through fragmentation, ensuring complete verification of the Lactoferrin (17-41) sequence.[4]
Sensitivity ModerateHighLC-MS/MS, especially when coupled with nano-LC, offers superior sensitivity for detecting low-abundance species.[2]
Throughput High (minutes per sample)[2]Lower (tens of minutes to hours per sample)[2]For high-throughput screening of multiple synthesis batches, MALDI-TOF can be a rapid initial check of molecular weight.
Sample Complexity Best for simpler mixturesIdeal for complex mixturesLC separation in LC-MS/MS is effective at resolving Lactoferrin (17-41) from synthesis-related impurities.[1]
Instrumentation Cost Generally lowerGenerally higherThe required level of analytical detail and confidence should guide the investment in instrumentation.
Data Analysis Simpler, based on mass matchingMore complex, involving fragmentation spectra interpretationSpecialized software is typically required for analyzing LC-MS/MS data to confirm the peptide sequence.

Experimental Protocols

The following protocols provide a generalized workflow for the sequence verification of this compound using mass spectrometry.

Sample Preparation
  • Reconstitution: Dissolve the this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Enzymatic Digestion (Optional but Recommended for Confirmation):

    • To further confirm the sequence, especially in the presence of potential modifications, the peptide can be subjected to enzymatic digestion. Trypsin is a common choice, cleaving at the C-terminal side of lysine (K) and arginine (R) residues.

    • Digestion Protocol:

      • To 10 µg of the peptide, add 50 mM ammonium bicarbonate buffer (pH 8.0).

      • Add trypsin at a 1:20 enzyme-to-substrate ratio.

      • Incubate at 37°C for 4-16 hours.

      • Quench the reaction by adding 1% formic acid.[6][7]

  • Desalting: Prior to MS analysis, especially for MALDI-TOF, it is crucial to desalt the peptide solution using a C18 ZipTip or equivalent solid-phase extraction method to remove salts that can interfere with ionization.[4]

MALDI-TOF Mass Spectrometry
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Spotting: Mix the desalted peptide solution with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in reflectron mode for higher mass accuracy.

    • Acquire a mass spectrum over a mass range that includes the expected monoisotopic mass of Lactoferrin (17-41) (approximately 3125.7 Da).

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the peptide. For digested samples, compare the observed peptide masses with the theoretical masses of the tryptic fragments.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Inject the peptide solution onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5-60% acetonitrile in 0.1% formic acid) over a suitable time frame (e.g., 30-60 minutes).[8]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Acquisition:

    • The eluent from the LC is introduced into the mass spectrometer (e.g., an ESI-Q-TOF or Orbitrap instrument).

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.

    • A full MS scan is performed to detect the precursor ions of the peptide.

    • The most intense precursor ions are selected for fragmentation (e.g., using collision-induced dissociation - CID).[3]

    • MS/MS spectra of the fragment ions are acquired.

  • Data Analysis:

    • The MS/MS spectra are analyzed to determine the amino acid sequence of the peptide.

    • This can be done manually or using specialized software that matches the experimental fragmentation pattern (b- and y-ions) to the theoretical fragmentation pattern of the expected Lactoferrin (17-41) sequence.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_maldi MALDI-TOF cluster_lcmsms LC-MS/MS cluster_data_analysis Data Analysis peptide Lactoferrin (17-41) Acetate reconstitution Reconstitution (0.1% Formic Acid) peptide->reconstitution digestion Optional: Enzymatic Digestion (Trypsin) reconstitution->digestion desalting Desalting (C18 ZipTip) reconstitution->desalting digestion->desalting maldi_spotting Matrix Co-crystallization desalting->maldi_spotting lc_separation LC Separation (Reverse Phase) desalting->lc_separation maldi_ms MALDI-TOF MS maldi_spotting->maldi_ms pmf Peptide Mass Fingerprinting maldi_ms->pmf msms_acquisition MS and MS/MS Acquisition lc_separation->msms_acquisition sequence_verification Sequence Verification (Fragmentation Analysis) msms_acquisition->sequence_verification

Caption: Experimental workflow for mass spectrometry analysis of Lactoferrin (17-41).

sequence_verification_logic cluster_experimental Experimental Data cluster_theoretical Theoretical Data precursor_ion Precursor Ion (Full Peptide) match Comparison precursor_ion->match Mass Match fragment_ions Fragment Ions (b- and y-ions) fragment_ions->match Fragmentation Pattern Match theoretical_mass Theoretical Mass of Lactoferrin (17-41) theoretical_mass->match theoretical_fragments Theoretical Fragmentation Pattern theoretical_fragments->match verified Sequence Verified match->verified Match not_verified Sequence Not Verified match->not_verified No Match

Caption: Logical diagram for sequence verification using tandem mass spectrometry.

References

A Comparative Guide to the Secondary Structure of Lactoferrin (17-41) Acetate via Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the secondary structure of Lactoferrin (17-41) acetate, also known as Lactoferricin B (LfcinB), under various environmental conditions, as determined by circular dichroism (CD) spectroscopy. The data presented herein offers insights into the conformational flexibility of this potent antimicrobial peptide, which is crucial for its biological function.

Lactoferrin (17-41) is a 25-residue cationic peptide derived from the N-terminal region of bovine lactoferrin.[1][2] It exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral, antifungal, and antitumor properties.[3] The mechanism of action is often associated with its ability to interact with and disrupt microbial cell membranes. This interaction is highly dependent on the peptide's secondary structure, which can be influenced by the surrounding environment.

Comparative Analysis of Secondary Structure

Circular dichroism spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution.[4] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable insights into the conformational properties of these biomolecules.[4] The far-UV CD spectrum (typically 190-250 nm) is characteristic of the peptide backbone conformation.

The secondary structure of this compound is highly adaptable, shifting its conformation in response to changes in the polarity and ionic strength of its environment. This plasticity is believed to be a key factor in its ability to interact with diverse biological membranes.

Quantitative Secondary Structure Analysis

The following table summarizes the secondary structure content of bovine Lactoferricin (bLfcin), the non-acetylated form of this compound, and its derivatives in different solvent systems designed to mimic aqueous and membrane-like environments. The data is derived from studies analyzing CD spectra using deconvolution algorithms.

A study on bovine lactoferricin (Lfcin) and two derivatives—one with a disulfide bond (Lfcin DB) and a mutated version unable to form this bond (Lfcin C36G)—revealed significant conformational changes in different environments.[1][5][6] In an aqueous solution, all three peptides predominantly adopted a random coil structure.[1] However, in the presence of SDS, which mimics a negatively charged bacterial membrane, a notable increase in ordered structures was observed.[1][5][6]

PeptideEnvironmentα-Helix (%)β-Sheet (%)β-Turn (%)Random Coil (%)
bLfcin H₂O15.831.321.631.3
PBS16.731.820.930.6
PBS + 0.56 mM SDS19.332.720.327.7
PBS + 8.33 mM SDS20.135.119.825.0
bLfcin DB H₂O16.132.522.828.6
PBS16.532.121.030.4
PBS + 0.56 mM SDS18.933.120.527.5
PBS + 8.33 mM SDS20.534.819.725.0
bLfcin C36G H₂O15.931.521.431.2
PBS16.831.621.130.5
PBS + 0.56 mM SDS17.232.420.829.6
PBS + 8.33 mM SDS17.933.220.428.5

Data adapted from studies on bovine lactoferricin. bLfcin corresponds to Lactoferrin (17-41). "DB" indicates the presence of a disulfide bond, while "C36G" is a mutant that cannot form this bond. H₂O provides an aqueous environment, PBS is a buffered saline solution, and SDS (sodium dodecyl sulfate) is used to mimic a membrane environment.

These findings suggest that the interaction of Lactoferrin (17-41) with bacterial membranes induces a conformational change towards a more structured state, which is likely crucial for its antimicrobial activity. The presence of the intramolecular disulfide bond in the native peptide appears to slightly favor a more structured conformation even in an aqueous environment.

Experimental Protocols

The following is a generalized protocol for acquiring and analyzing CD spectra of peptides like this compound to determine secondary structure.

Sample Preparation
  • Peptide Purity: Ensure the peptide is of high purity (≥95%) to avoid interference from contaminants.

  • Solvent Selection: The choice of solvent is critical. For baseline measurements, a simple aqueous buffer like 10 mM sodium phosphate at a neutral pH is often used. To mimic membrane environments, membrane-mimetic solvents such as trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS) are employed.

  • Peptide Concentration: The peptide concentration should be carefully determined, typically in the range of 0.1 to 0.2 mg/mL. Accurate concentration is essential for calculating molar ellipticity.

  • Buffer Preparation: Prepare a buffer blank with the exact same composition as the peptide solution, excluding the peptide.

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

  • Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm, for far-UV CD measurements.

  • Instrument Parameters:

    • Wavelength Range: 190 to 260 nm for secondary structure analysis.

    • Scanning Speed: A typical speed is 50 nm/min.

    • Bandwidth: Usually set to 1.0 nm.

    • Response Time: A setting of 1 or 2 seconds is common.

    • Accumulations: Acquire 3-5 scans to improve the signal-to-noise ratio.

  • Data Collection:

    • Record a baseline spectrum of the buffer blank.

    • Rinse the cuvette thoroughly and then measure the spectrum of the peptide sample using the same instrument settings.

Data Processing and Analysis
  • Baseline Correction: Subtract the buffer baseline spectrum from the raw peptide spectrum.

  • Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the measured ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution: Use deconvolution software (e.g., DichroWeb, CONTINLL, CDSSTR) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectrum.

Visualizing the Workflow and Structural Transitions

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis peptide_prep Prepare Peptide Solution (0.1-0.2 mg/mL) sample_scan Scan Peptide Sample peptide_prep->sample_scan buffer_prep Prepare Buffer Blank blank_scan Scan Buffer Blank buffer_prep->blank_scan instrument_setup Setup CD Spectrometer (190-260 nm) instrument_setup->blank_scan instrument_setup->sample_scan baseline_correction Baseline Correction blank_scan->baseline_correction sample_scan->baseline_correction molar_ellipticity Calculate Mean Residue Ellipticity baseline_correction->molar_ellipticity deconvolution Secondary Structure Deconvolution molar_ellipticity->deconvolution final_result Secondary Structure Quantification deconvolution->final_result Output: % α-helix, β-sheet, etc. structural_transition cluster_aqueous Aqueous Environment (e.g., H₂O, PBS) cluster_membrane Membrane-Mimetic Environment (e.g., SDS) random_coil Predominantly Random Coil structured Increase in Ordered Structure (α-helix, β-sheet) random_coil->structured Interaction with Membrane Surface

References

A Comparative Analysis of Linear vs. Cyclic Lactoferrin (17-41) Acetate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of linear and cyclic forms of Lactoferrin (17-41) acetate, a potent bioactive peptide derived from bovine lactoferrin. The information presented herein is supported by experimental data to aid in research and development decisions.

I. Quantitative Bioactivity Comparison

The following table summarizes the quantitative data on the antimicrobial and antitumor activities of linear and cyclic this compound, also known as bovine lactoferricin (LfcinB). The cyclic form, constrained by a disulfide bond, generally exhibits enhanced potency, particularly in its antimicrobial effects.

Biological ActivityPeptide FormTest SystemKey Metric (Unit)ResultReference
Antimicrobial Activity CyclicE. coli ATCC 25922MIC (µg/mL)30[1]
LinearE. coli ATCC 25922MIC (µg/mL)90[1]
CyclicS. aureus ATCC 25923MIC (µg/mL)30[1]
LinearS. aureus ATCC 25923MIC (µg/mL)90[1]
Antitumor Activity CyclicHT-29 Colon Cancer CellsApoptosis InductionSignificant[2]
LinearHT-29 Colon Cancer CellsApoptosis InductionSignificant[2]
CyclicHT-29 Colon Cancer CellsCell Viability ReductionSignificant[2]
LinearHT-29 Colon Cancer CellsCell Viability ReductionSignificant[2]

MIC: Minimum Inhibitory Concentration

II. Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are foundational for assessing the bioactivity of peptides like this compound.

A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Preparation of Peptide Solutions:

    • Prepare a stock solution of the linear or cyclic this compound in sterile deionized water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene microtiter plate to achieve a range of desired concentrations.[4]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[4]

B. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the peptides on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Peptide Treatment:

    • Prepare serial dilutions of the linear and cyclic this compound in serum-free cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.

    • Include a vehicle control (medium without peptide).[5]

  • MTT Incubation:

    • After the desired incubation period with the peptides (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).[5]

III. Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for comparing the bioactivity of linear and cyclic this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis peptide_prep Prepare Linear & Cyclic This compound Solutions antimicrobial Antimicrobial Susceptibility (Broth Microdilution) peptide_prep->antimicrobial antitumor Antitumor Activity (MTT Assay) peptide_prep->antitumor cell_prep Prepare Bacterial Cultures & Cancer Cell Lines cell_prep->antimicrobial cell_prep->antitumor mic_calc Determine MIC Values antimicrobial->mic_calc ic50_calc Determine IC50 Values antitumor->ic50_calc comparison Comparative Analysis mic_calc->comparison ic50_calc->comparison

Caption: Experimental workflow for bioactivity comparison.

p53_pathway lfcinb Linear or Cyclic Lactoferrin (17-41) p53 p53 Activation lfcinb->p53 induces p21 p21 Expression p53->p21 upregulates caspase8 Caspase-8 Expression p53->caspase8 upregulates cell_cycle_arrest G1/S Phase Cell Cycle Arrest p21->cell_cycle_arrest leads to apoptosis Apoptosis caspase8->apoptosis initiates

Caption: p53 signaling pathway activation by Lactoferrin (17-41).

IV. Discussion of Bioactivity Differences

The enhanced antimicrobial activity of the cyclic form of this compound is often attributed to its constrained, amphipathic structure.[6] This conformation is thought to facilitate a stronger interaction with and deeper penetration into the negatively charged bacterial membranes, leading to their disruption.[6]

In the context of antitumor activity, both linear and cyclic forms have demonstrated the ability to induce apoptosis in cancer cells, such as the HT-29 human colorectal cancer cell line.[2] Transcriptome analysis has revealed that both peptide forms can trigger diverse signaling pathways, including the p53 tumor suppressor pathway.[2] The activation of p53, along with the increased expression of downstream targets like p21 and caspase-8, contributes to cell cycle arrest and programmed cell death.[2] While both forms are effective, subtle differences in their interaction with cellular components may lead to differential activation of these pathways.

V. Conclusion

Both linear and cyclic this compound exhibit significant antimicrobial and antitumor properties. However, the available data consistently indicates that the cyclic form possesses superior antimicrobial potency. In terms of antitumor activity, both forms are effective inducers of apoptosis through the activation of key signaling pathways like p53. The choice between the linear and cyclic form for a specific application will depend on the target, desired potency, and manufacturing considerations. Further research is warranted to fully elucidate the nuanced differences in their mechanisms of action and to explore their full therapeutic potential.

References

A Comparative Analysis of Lactoferricin Peptides Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactoferricin, a cationic peptide derived from the N-terminal region of lactoferrin, has garnered significant attention for its broad-spectrum antimicrobial, anticancer, and immunomodulatory activities. While the general functions are conserved, the potency of lactoferricin peptides can vary significantly between species. This guide provides an objective comparison of lactoferricin peptides from different mammalian sources, supported by experimental data, to aid researchers in selecting the most suitable candidates for therapeutic development.

I. Comparative Efficacy of Lactoferricin Peptides

The biological activity of lactoferricin is intrinsically linked to its amino acid composition and structure.[1] Peptides from different species exhibit variations in their amino acid sequences, leading to differences in their net positive charge, hydrophobicity, and amphipathic structure, all of which are crucial for their mechanism of action.[1][2]

Antimicrobial Activity

Bovine lactoferricin (LfcinB) is consistently reported to be the most potent antimicrobial peptide among various species studied.[1][3][4] Its high net positive charge and the presence of key hydrophobic residues contribute to its strong interaction with and disruption of microbial cell membranes.[1] In contrast, human lactoferricin (LfcinH) generally exhibits weaker, often bacteriostatic, activity.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Lactoferricin Peptides

OrganismBovine (LfcinB)Human (LfcinH)OvineCaprineMurineDeer
Escherichia coli~30[1][3]>100[1][3]---240[5]
Staphylococcus aureus1.6 - 6.3[3]-----
Pseudomonas aeruginosa6.3 - 12.5[3]128 (hLF 1-11)[6]----
Candida albicans>12.5[3]-----
Listeria monocytogenes0.3 - 150[7]-----

Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented is a summary from multiple sources.

Anticancer Activity

Similar to its antimicrobial prowess, bovine lactoferricin demonstrates superior cytotoxic activity against a range of cancer cell lines compared to its human counterpart.[8][9][10][11] The anticancer mechanism is multifaceted, involving the disruption of cancer cell membranes and induction of apoptosis.

Table 2: Comparative Anticancer Activity (IC50, µM) of Lactoferricin Peptides

Cell Line (Cancer Type)Bovine (LfcinB)Human (LfcinH) & derivatives
Jurkat (Leukemia)~40 (causes ~80% cell death)[11]Inactive (hLF11)[8][11]
Breast Cancer Cells--
MCF7 (Breast)--
ZR-75-1 (Breast)-27.5 µg/mL (Caprine LF)[12]
HGC27 (Gastric)--
AGS (Gastric)--
Caco2 (Colorectal)--
LoVo (Colorectal)--
HCT116 (Colorectal)--

Note: Data on direct IC50 comparisons for a wide range of cell lines is limited. LfcinB's broad-spectrum anticancer activity is well-documented, while hLfcin is often reported as less active.[8][9][10][11]

Immunomodulatory Effects

Lactoferricin peptides can modulate the host immune response, a critical aspect of their therapeutic potential.[1] They can influence cytokine production and regulate inflammatory pathways.[13][14] Bovine and human lactoferricins have been shown to suppress inflammatory effects caused by bacteria by inhibiting the classical complement pathway.[1][3] A key mechanism is the binding of lactoferricin to lipopolysaccharide (LPS), a component of Gram-negative bacteria, which can prevent LPS-induced cytokine release.[1]

Table 3: Comparative Immunomodulatory Activities of Lactoferricin Peptides

ActivityBovine (LfcinB)Human (LfcinH)Mechanism
LPS Neutralization Effective[1]Effective (residues 28-34)[2]Binds to LPS, preventing interaction with host cells and subsequent inflammatory cytokine release.[1]
Cytokine Modulation Suppresses LPS-induced IL-6 release.[1]-Downregulation of pro-inflammatory cytokine production.
Complement Pathway Inhibition Effective[1][3]Effective[1][3]Inhibition of the classical complement pathway.
NF-κB Pathway Inhibition Downregulates IKK-β, p-IκB, and NF-κB (p65) levels.[13][14]Downregulates IKK-β, p-IκB, and NF-κB (p65) levels.[13][14]Reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14]

II. Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of peptide efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)[15]

  • Sterile 96-well polypropylene microtiter plates[15]

  • Test microorganism

  • Lactoferricin peptide stock solution

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[15]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate 5 mL of MHB with 3-5 colonies of the test organism.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA.[15]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.

    • Include a growth control (bacteria without peptide) and a sterility control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination:

    • The MIC is the lowest peptide concentration at which no visible growth of the microorganism is observed.[16]

Anticancer Activity Assessment: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Lactoferricin peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO)[19]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[19]

  • Peptide Treatment:

    • Prepare serial dilutions of the lactoferricin peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[18][19]

  • MTT Addition:

    • Add 10-25 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.

Immunomodulatory Effect Evaluation: Cytokine Release Assay

This assay measures the levels of cytokines released by immune cells in response to a stimulus, providing insight into the immunomodulatory properties of a peptide.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages)

  • Cell culture medium

  • LPS (lipopolysaccharide) as a pro-inflammatory stimulus

  • Lactoferricin peptide

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)[20]

Procedure:

  • Cell Culture and Stimulation:

    • Culture immune cells in a 24-well plate.

    • Pre-treat the cells with different concentrations of the lactoferricin peptide for a specific duration.

    • Stimulate the cells with LPS.

    • Include appropriate controls (unstimulated cells, LPS-stimulated cells without peptide).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[20]

  • Data Analysis:

    • Compare the cytokine levels in the peptide-treated groups to the control groups to determine the effect of the lactoferricin peptide on cytokine release.

III. Visualizing Mechanisms and Workflows

Signaling Pathway

G Lactoferricin's Anti-inflammatory Signaling Pathway cluster_cell Macrophage / Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Lfcin Lactoferricin Lfcin->LPS binds & neutralizes Lfcin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of

Caption: Lactoferricin inhibits LPS-induced inflammation.

Experimental Workflow

G Workflow for Antimicrobial Peptide Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (Mid-log phase) C Inoculate 96-well Plate with Bacteria A->C B Prepare Serial Dilutions of Lactoferricin Peptide D Add Peptide Dilutions to Wells B->D C->D E Incubate at 37°C for 18-24h D->E F Observe for Visible Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

References

Unlocking Antibiotic Potential: The Synergistic Power of Lactoferrin (17-41) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of antimicrobial peptides as adjuncts to conventional antibiotics. This guide provides a comparative analysis of the synergistic effects of Lactoferrin (17-41) acetate, a potent antimicrobial peptide, with traditional antibiotics. Experimental data, detailed methodologies, and mechanistic insights are presented to support the development of next-generation antimicrobial therapies.

Lactoferrin (17-41), also known as Lactoferricin B, is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] Its synergistic activity stems from its ability to disrupt bacterial cell membranes, thereby increasing their permeability to other antimicrobial agents.[2][3] This guide will delve into the quantitative evidence of this synergy, the experimental protocols to measure it, and the underlying mechanisms of action.

Quantitative Analysis of Synergism

The synergistic effect of this compound with conventional antibiotics is most effectively quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of these findings against key bacterial pathogens is presented below.

Table 1: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ciprofloxacin against Pseudomonas aeruginosa

P. aeruginosa IsolateB-LFcin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)B-LFcin FICCiprofloxacin FICFIC IndexInterpretation
Strain 1>1280.250.250.50.75Additive
Strain 2 (MDR)>128320.250.1250.375Synergy
Strain 3>1280.50.250.50.75Additive
Strain 4 (MDR)>128160.1250.250.375Synergy
Strain 5>1280.250.50.250.75Additive
Strain 6 (MDR)>128640.250.1250.375Synergy
Strain 7>1280.50.250.50.75Additive
Strain 8>1280.250.50.250.75Additive

Adapted from a study on clinical ocular isolates.[4] Multidrug-resistant (MDR) strains are indicated.

Table 2: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ceftazidime against Pseudomonas aeruginosa

P. aeruginosa IsolateB-LFcin MIC (µg/mL)Ceftazidime MIC (µg/mL)B-LFcin FICCeftazidime FICFIC IndexInterpretation
Strain 1>12820.50.250.75Additive
Strain 2 (MDR)>1281280.250.250.5Synergy
Strain 3>12840.50.1250.625Additive
Strain 4 (MDR)>128640.250.250.5Synergy
Strain 5>12820.50.250.75Additive
Strain 6 (MDR)>1282560.250.250.5Synergy
Strain 7>12840.50.1250.625Additive
Strain 8>12820.50.250.75Additive

Adapted from a study on clinical ocular isolates.[4] Multidrug-resistant (MDR) strains are indicated.

Table 3: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ciprofloxacin against Staphylococcus aureus

S. aureus IsolateB-LFcin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)B-LFcin FICCiprofloxacin FICFIC IndexInterpretation
Strain 1640.250.250.250.5Synergy
Strain 2640.50.50.51.0Additive
Strain 31280.250.50.51.0Additive
Strain 4640.250.250.250.5Synergy
Strain 51280.50.50.51.0Additive

Data compiled from studies on ocular isolates.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the synergistic activity of this compound.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This method is used to systematically test a matrix of concentrations of two antimicrobial agents to identify synergistic, additive, indifferent, or antagonistic interactions.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHII)

  • This compound stock solution

  • Conventional antibiotic stock solution

  • MHII broth

Procedure:

  • Preparation of Plates:

    • Add 50 µL of MHII broth to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the antibiotic stock solution at four times the desired final concentration. Perform a two-fold serial dilution of the antibiotic across the rows by transferring 50 µL from each well to the next.

    • In the first row, add an additional 50 µL of the this compound stock solution at four times the desired final concentration. Perform a two-fold serial dilution of the peptide down the columns.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Lactoferrin (17-41) = MIC of Lactoferrin (17-41) in combination / MIC of Lactoferrin (17-41) alone.

    • FIC of Antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone.

    • FIC Index (FICI) = FIC of Lactoferrin (17-41) + FIC of Antibiotic.

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; 1.0 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism.[5]

Time-Kill Curve Analysis

This dynamic assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.

Materials:

  • Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in MHII broth.

  • This compound and antibiotic at predetermined concentrations (e.g., MIC, sub-MIC).

  • Sterile broth for serial dilutions.

  • Agar plates for colony counting.

Procedure:

  • Experimental Setup: Prepare flasks containing the bacterial suspension with:

    • No drug (growth control).

    • This compound alone.

    • Antibiotic alone.

    • The combination of this compound and the antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[6]

Mechanism of Synergistic Action

The primary mechanism by which this compound potentiates the activity of conventional antibiotics is through the disruption of the bacterial cell membrane.

SynergyMechanism cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane LF This compound Membrane Outer Membrane (Gram-negative) LF->Membrane Binds to LPS/ Lipoteichoic acid Antibiotic Conventional Antibiotic Antibiotic->Membrane Blocked/Slow Entry InnerMembrane Inner Membrane Antibiotic->InnerMembrane Facilitated Entry Membrane->InnerMembrane Increased Permeability Target Intracellular Target (e.g., DNA, Ribosomes) InnerMembrane->Target Enhanced Antibiotic Uptake InnerMembrane->Target Antibiotic reaches target

Caption: Mechanism of synergistic action of this compound with antibiotics.

As a cationic peptide, Lactoferrin (17-41) electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[7] This interaction disrupts the integrity of the membrane, creating pores or channels. This increased permeability facilitates the entry of conventional antibiotics that might otherwise be excluded or slowly transported into the bacterial cell.[2] By overcoming this permeability barrier, this compound allows antibiotics to reach their intracellular targets at higher concentrations, leading to a more potent bactericidal effect.

The following diagram illustrates the general workflow for assessing the synergistic potential of this compound with a chosen antibiotic.

ExperimentalWorkflow Start Select Bacterial Strain and Antibiotic MIC_LF Determine MIC of This compound Start->MIC_LF MIC_Ab Determine MIC of Antibiotic Start->MIC_Ab Checkerboard Perform Checkerboard Assay MIC_LF->Checkerboard MIC_Ab->Checkerboard FIC Calculate FIC Index Checkerboard->FIC TimeKill Perform Time-Kill Curve Analysis FIC->TimeKill If Synergy/Additive Analysis Analyze Synergy, Additivity, or Antagonism FIC->Analysis TimeKill->Analysis

Caption: Experimental workflow for evaluating synergistic antimicrobial activity.

References

Confirming LPS Neutralization by Lactoferrin (17-41) Acetate: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses in mammals.[1][2] Its release during bacterial infection can lead to a systemic inflammatory cascade, septic shock, and potentially fatal consequences.[3][4] Consequently, agents that can neutralize LPS are of significant therapeutic interest.[5][6] Lactoferrin, a naturally occurring iron-binding glycoprotein, and its derived peptides, such as Lactoferrin (17-41) acetate (also known as Lactoferricin B acetate), have demonstrated promising LPS-binding and neutralizing capabilities.[7][8][9] This peptide, corresponding to residues 17-41 of bovine lactoferrin, is known to interact with the lipid A portion of LPS, thereby inhibiting its toxic effects.[7][10]

This guide provides a comparative overview of key functional assays used to validate the LPS-neutralizing activity of this compound. It details the experimental protocols for these assays, presents comparative data, and visualizes the underlying biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Key Functional Assays for LPS Neutralization

Two primary methods are widely employed to assess the efficacy of LPS-neutralizing agents: the Limulus Amebocyte Lysate (LAL) assay, which directly measures LPS activity, and cell-based cytokine release assays, which quantify the downstream inflammatory response.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive in vitro test that detects the presence of biologically active LPS.[11] It utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which contains a cascade of enzymes that are activated by LPS.[2] This activation leads to a measurable reaction, such as the formation of a gel clot, a change in turbidity, or the development of color from a chromogenic substrate.[2][11][12] When an LPS-neutralizing agent like this compound is pre-incubated with LPS, it binds to the endotoxin and prevents it from activating the LAL cascade, resulting in a reduced or absent signal.

Macrophage-Based TNF-α Release Assay

This cell-based assay measures the biological consequence of LPS exposure. Macrophages, key cells of the innate immune system, recognize LPS primarily through the Toll-like receptor 4 (TLR4) signaling complex.[13][14] This recognition triggers an intracellular signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[15][16] The amount of TNF-α released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18] A potent LPS-neutralizing agent will sequester LPS, preventing it from activating macrophages and thereby significantly reducing TNF-α secretion.[3]

Performance Comparison of LPS-Neutralizing Agents

The efficacy of LPS neutralization is typically reported as the concentration of the agent required to inhibit the LPS-induced response by 50% (IC₅₀ or ENC₅₀). The table below summarizes available data for lactoferrin-derived peptides in comparison to the well-established LPS-neutralizing antibiotic, Polymyxin B.

AgentAssayLPS SourceLPS ConcentrationNeutralization Metric (ENC₅₀/IC₅₀)Reference
LF-33 (human lactoferrin peptide) TNF-α Release (Human Blood)E. coli10 ng/mL~0.01 µM[3]
LF-33 (human lactoferrin peptide) TNF-α Release (Human Blood)P. aeruginosa10 ng/mL~0.1 µM[3]
Polymyxin B TNF-α Release (Human Blood)E. coli10 ng/mL~0.05 µM[3]
Polymyxin B TNF-α Release (Human Blood)P. aeruginosa10 ng/mL~0.05 µM[3]
Lauryl-LF11 (modified bovine lactoferricin peptide) TNF-α Release (Human MNCs)LPS ReNot specified~20-60 nM[8]
K₂(AL)₈K₂ (Synthetic Peptide) TNF-α Release (Macrophages)LPSNot specified0.5 µM[19]

Note: Data for this compound specifically was not found in the format of a direct IC₅₀ value in the initial search. However, LF-33 and modified LF11 peptides are derived from lactoferrin and provide a strong indication of the potency of this peptide family.[3][8] LF-33, on a molar basis, was found to be more potent than Polymyxin B against all tested forms of endotoxin in an LAL assay.[3]

Detailed Experimental Protocols

Protocol: Chromogenic Limulus Amebocyte Lysate (LAL) Assay

This protocol is a generalized procedure for a quantitative chromogenic LAL test.

Materials:

  • LAL Reagent Water (endotoxin-free)

  • Control Standard Endotoxin (CSE)

  • Chromogenic LAL reagent kit (containing lysate and chromogenic substrate)

  • This compound and other test articles

  • Endotoxin-free reaction tubes or 96-well microplate

  • Incubating microplate reader or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the CSE and chromogenic LAL reagent according to the manufacturer's instructions using LAL Reagent Water.[20]

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted CSE with LAL Reagent Water to cover the desired range (e.g., 0.005 to 50 EU/mL).

  • Sample Preparation:

    • Dissolve this compound and other test agents in LAL Reagent Water to desired stock concentrations.

    • Create a series of dilutions for each test agent.

    • For each dilution, mix a defined volume with a known concentration of LPS (e.g., 10 EU/mL) and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for neutralization.

  • Assay Procedure:

    • Pipette 100 µL of each standard, control (LPS alone), and sample (LPS + test agent) into separate wells of a microplate or into reaction tubes.[20] Include a negative control of LAL Reagent Water.

    • Add 100 µL of the reconstituted LAL reagent to each well/tube. Mix gently.[20]

    • Place the plate/tubes in an incubating reader or water bath at 37°C.[20]

  • Data Acquisition:

    • Kinetic Method: The microplate reader will automatically monitor the change in optical density over time. The time it takes to reach a specific absorbance (the onset time) is inversely proportional to the amount of endotoxin.[12]

    • Endpoint Method: After a fixed incubation time (specified by the manufacturer), add a stop reagent (e.g., acetic acid) to each well. Read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Analysis: Construct a standard curve by plotting the log of the endotoxin concentration against the log of the onset time or absorbance. Use this curve to determine the residual endotoxin concentration in the samples containing the neutralizing agents. Calculate the percentage of LPS neutralization for each concentration of the test agent.

Protocol: TNF-α Release Assay in RAW 264.7 Macrophages

This protocol describes how to measure the inhibition of LPS-induced TNF-α secretion from a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • This compound and other test articles

  • Sterile 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow the cells to adhere and recover overnight in a CO₂ incubator.[21]

  • Preparation of Test Solutions:

    • Prepare a stock solution of LPS (e.g., 1 µg/mL) in sterile PBS or culture medium.

    • Prepare stock solutions and serial dilutions of this compound and other test agents in culture medium.

  • LPS Neutralization Step (Pre-incubation):

    • In separate sterile tubes, mix the desired concentration of LPS (e.g., a final concentration of 10-100 ng/mL in the well) with each dilution of the test agent.

    • Incubate the mixtures at 37°C for 30-60 minutes to allow the agent to bind to and neutralize the LPS.

  • Cell Stimulation:

    • Carefully remove the old medium from the adhered macrophages.

    • Add 200 µL of the pre-incubated LPS/agent mixtures to the appropriate wells.

    • Include control wells: cells only (negative control), cells + LPS only (positive control), and cells + highest concentration of test agent only (toxicity control).

  • Incubation: Incubate the plate for a specified period (typically 4-6 hours) at 37°C in a CO₂ incubator.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant from each well for analysis.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in each supernatant sample using a commercial ELISA kit, following the manufacturer’s instructions precisely.[17]

    • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.

  • Analysis: Measure the absorbance using a microplate reader. Calculate the TNF-α concentration for each sample based on a standard curve. Determine the percentage inhibition of TNF-α release for each concentration of the test agent compared to the LPS-only control.

Visualizing the Mechanisms and Workflows

LPS Signaling and Neutralization Pathway

LPS binding to the TLR4/MD-2/CD14 receptor complex on macrophages initiates a signaling cascade that activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α.[13][15] this compound neutralizes LPS by binding to it, preventing the initial interaction with this receptor complex.

LPS_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2/CD14 Receptor Complex LPS->TLR4 Binds LPS->Neutralization Peptide Lactoferrin (17-41) Acetate Peptide->Neutralization MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene Transcription TNFa TNF-α Release TNFa_gene->TNFa Neutralization->TLR4 Binding Blocked LAL_Workflow prep 1. Prepare LPS Solution & Lactoferrin (17-41) Dilutions incubate 2. Mix and Incubate (LPS + Lactoferrin) prep->incubate plate 3. Add Mixture to LAL Reagent incubate->plate read 4. Incubate at 37°C & Measure Signal plate->read analyze 5. Analyze Data vs. Standard Curve read->analyze TNF_Workflow seed 1. Seed Macrophages in 96-well Plate prep 2. Pre-incubate LPS with Lactoferrin (17-41) stimulate 3. Add Mixture to Cells (4-6h Incubation) prep->stimulate collect 4. Collect Supernatant stimulate->collect elisa 5. Quantify TNF-α using ELISA collect->elisa

References

"Comparative analysis of Lactoferrin (17-41) acetate from different synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the method of synthesis for a bioactive peptide like Lactoferrin (17-41) acetate is a critical consideration that can impact yield, purity, and ultimately, biological activity. This guide provides a comparative analysis of the primary synthesis methods for this compound: solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and recombinant protein expression.

Overview of Synthesis Methods

Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] It exhibits a broad spectrum of antimicrobial and antitumor activities.[1][2] The acetate salt of this peptide is a common formulation. The choice of synthesis method depends on factors such as the desired scale of production, purity requirements, and cost-effectiveness.

Solid-Phase Peptide Synthesis (SPPS) is a widely used chemical method where the peptide chain is assembled stepwise while one end is attached to an insoluble solid support.[3] This method is known for its efficiency in producing high-purity peptides for research and pharmaceutical applications.[4]

Liquid-Phase Peptide Synthesis (LPPS) is a classical chemical synthesis approach where the peptide chain is elongated in a homogenous solution.[5][6] While it can be more complex in terms of purification at each step, it is a viable option for large-scale production of shorter peptides.[5]

Recombinant Protein Expression utilizes genetically engineered microorganisms, such as the yeast Pichia pastoris, to produce the peptide.[2][7] This biological approach can be cost-effective for large-scale production, though it may present challenges in purification and potential for biological contaminants.[8]

Comparative Data

The following table summarizes the key performance indicators for each synthesis method based on available literature. It is important to note that direct head-to-head comparative studies for this compound are limited, and the data presented is a synthesis of findings from various sources.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Recombinant Protein Expression
Purity Typically high, often >95-98% after purification.[4]Can achieve high purity, but requires purification after each step which can be complex.Purity can be lower initially due to host cell proteins and other by-products, requiring extensive purification. Endotoxin removal is a critical step if using bacterial hosts.[8]
Yield Generally good for research-scale quantities (mg to g). Overall yield can be affected by the length and complexity of the peptide.Can be advantageous for large-scale production of shorter peptides with potentially higher yields compared to SPPS in those scenarios.Yields are highly dependent on the expression system and optimization. For Lactoferricin B in Pichia pastoris, yields up to 193.9 mg/L have been reported.[2]
Cost Can be cost-effective for research quantities. Reagent and resin costs can be significant for large-scale production.May be more cost-effective for very large-scale production of short peptides due to lower raw material consumption per unit.[6]Can be highly cost-effective at large scales due to the use of inexpensive culture media. However, purification costs can be substantial.[8]
Biological Activity (Antimicrobial) Synthetic this compound has a reported Minimum Inhibitory Concentration (MIC) of 30 µg/ml against E. coli ATCC 25922.[1]The biological activity is expected to be comparable to SPPS-derived peptides if high purity is achieved.Recombinant Lactoferricin has demonstrated potent antibacterial activity against E. coli, B. subtilis, and S. aureus.[2][7] Direct MIC comparisons with synthetic peptides from the same study are not readily available.
Biological Activity (Antitumor) Synthetic this compound has been shown to induce apoptosis in HT-29 human colorectal cancer cells.[1]Not specifically reported for this compound, but expected to be similar to other synthesis methods if the final product is pure.The antitumor activity of recombinant Lactoferrin (17-41) is a known characteristic of the peptide, though specific comparative studies are limited.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard approach in SPPS.

  • Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and then added to the deprotected resin. The reaction is allowed to proceed until completion, which is monitored by a colorimetric test (e.g., ninhydrin test).

  • Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the Lactoferrin (17-41) sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Counterion Exchange (Acetate Form): The purified peptide, often in a TFA salt form, can be converted to the acetate salt by repeated lyophilization from an aqueous acetic acid solution or by ion-exchange chromatography.

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Recombinant Expression of Lactoferrin (17-41) in Pichia pastoris

This protocol outlines the general steps for producing recombinant Lactoferricin B.

  • Gene Synthesis and Cloning: The DNA sequence encoding the 25 amino acids of Lactoferrin (17-41) is synthesized, often with codon optimization for expression in P. pastoris. The gene is then cloned into an appropriate expression vector, such as one containing the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression.

  • Transformation: The recombinant plasmid is transformed into a suitable P. pastoris host strain (e.g., X-33).

  • Screening and Selection: Transformants are screened for successful integration of the expression cassette. High-expressing clones are selected for larger-scale culture.

  • Fermentation: The selected clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass. To induce expression, the cells are then transferred to a buffered methanol-complex medium (BMMY). The culture is maintained for several days with the periodic addition of methanol to sustain expression.

  • Purification: The peptide is typically secreted into the culture medium. The culture supernatant is harvested by centrifugation. The recombinant peptide can be purified from the supernatant using methods such as cation exchange chromatography followed by RP-HPLC.

  • Characterization: The purified recombinant peptide is characterized by SDS-PAGE to estimate its size and purity, and its identity is confirmed by mass spectrometry. The biological activity is then assessed using antimicrobial assays.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Elongation Repeat for all AAs Washing->Elongation < 24 cycles Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Lactoferrin (17-41) Acetate Purification->FinalProduct

Caption: Workflow for Solid-Phase Peptide Synthesis of Lactoferrin (17-41).

Experimental Workflow for Recombinant Expression

Recombinant_Workflow Cloning Gene Synthesis & Cloning Transformation Yeast Transformation Cloning->Transformation Screening Clone Screening Transformation->Screening Fermentation Fermentation & Induction Screening->Fermentation Harvesting Supernatant Harvesting Fermentation->Harvesting Purification Chromatography Harvesting->Purification FinalProduct Recombinant Lactoferrin (17-41) Purification->FinalProduct

Caption: Workflow for Recombinant Expression of Lactoferrin (17-41).

Signaling Pathway of Lactoferrin (17-41) in Antitumor Activity

p53_Pathway Lactoferrin Lactoferrin (17-41) Acetate p53 p53 Activation Lactoferrin->p53 regulates Genes Gene Transcription (PMAIP-1, TP53I3, SFN) p53->Genes induces Apoptosis Apoptosis Genes->Apoptosis leads to

Caption: p53 signaling pathway regulated by Lactoferrin (17-41).[1]

Conclusion

Both chemical synthesis and recombinant expression are viable methods for producing this compound. Solid-phase peptide synthesis offers high purity and is well-suited for research-scale production, providing a well-characterized product for biological assays. Recombinant expression, particularly in yeast systems like Pichia pastoris, presents a cost-effective and scalable solution for producing larger quantities of the peptide, although it requires more extensive purification and characterization to ensure the removal of host-cell contaminants. The limited availability of data on liquid-phase peptide synthesis for this specific peptide makes direct comparison challenging, though it remains a potential option for industrial-scale production of this and other short peptides. The choice of synthesis method will ultimately be guided by the specific requirements of the research or drug development program, balancing the need for purity, yield, scale, and cost.

References

Safety Operating Guide

Proper Disposal of Lactoferrin (17-41) Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Lactoferrin (17-41) acetate is critical for laboratory safety and compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this antimicrobial and antitumor peptide. The following procedures are based on available safety data sheets and general best practices for laboratory chemical waste.

Immediate Safety and Handling Considerations

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2] Ensure good ventilation in the work area.[1] In case of a spill, prevent the substance from entering drains and collect the spillage for proper disposal.[1][3]

Step-by-Step Disposal Protocol

  • Consult Local Regulations : All waste must be handled in accordance with local, state, and federal regulations.[2] These regulations can vary significantly, so it is crucial to be familiar with the specific requirements applicable to your institution and location.

  • Waste Identification and Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Keep the material in its original or a suitable, clearly labeled, and closed container for disposal.[2][3]

  • Disposal of Unused Product and Contaminated Materials :

    • Preferred Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed waste collector.

    • Avoid Environmental Release : this compound is considered toxic or harmful to aquatic life with long-lasting effects.[1] Therefore, do not discharge it into sewer systems or release it into the environment.[1][3]

    • Spill Residues : Any materials used to clean up spills (e.g., absorbent pads) should be collected and disposed of as hazardous or special waste.[1]

  • Disposal of Empty Containers :

    • Decontamination : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Recycling or Disposal : Once decontaminated, containers can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3] For combustible packaging materials, controlled incineration is a possible disposal route.[3]

Quantitative Data Summary

There is no specific quantitative data available in the searched safety data sheets regarding disposal limits or concentrations. The primary guidance is qualitative, emphasizing adherence to regulations and prevention of environmental release.

ParameterValue
Aquatic ToxicityToxic to aquatic life; Harmful to aquatic life with long lasting effects.[1]
Recommended DisposalLicensed chemical destruction plant or controlled incineration.[3]
Sewer DisposalProhibited.[3]

Experimental Protocols

The provided information focuses on safety and disposal rather than experimental use. For protocols related to the antimicrobial and antitumor activities of this compound, refer to relevant scientific literature.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Lactoferrin (17-41) acetate waste consult_regs Consult institutional and local waste regulations start->consult_regs is_unused Is it unused product or contaminated material? consult_regs->is_unused is_empty Is it an empty container? is_unused->is_empty No collect_waste Segregate and store in a sealed, labeled container is_unused->collect_waste Yes triple_rinse Triple-rinse container with appropriate solvent is_empty->triple_rinse Yes contact_ehs Contact EHS for licensed waste collector pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate recycle_container Recycle or recondition container per regulations triple_rinse->recycle_container puncture_dispose Puncture and dispose in sanitary landfill (if permitted) triple_rinse->puncture_dispose collect_rinsate->collect_waste recycle_container->end puncture_dispose->end

Caption: Workflow for the disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。